molecular formula C27H27N5O3 B12389905 Cbl-b-IN-15

Cbl-b-IN-15

Cat. No.: B12389905
M. Wt: 469.5 g/mol
InChI Key: JNGHRJXDWKEWQM-AVRWGWEMSA-N
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Description

Cbl-b-IN-15 is a useful research compound. Its molecular formula is C27H27N5O3 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[(2S)-2-methylmorpholin-4-yl]methyl]-N-[(3S)-2-oxo-5-phenyl-1,3-dihydropyrido[3,4-e][1,4]diazepin-3-yl]benzamide

InChI

InChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1

InChI Key

JNGHRJXDWKEWQM-AVRWGWEMSA-N

Isomeric SMILES

C[C@H]1CN(CCO1)CC2=CC=CC=C2C(=O)N[C@@H]3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

The Function of Cbl-b-IN-15: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Function and Mechanism of Action of Cbl-b-IN-15

This compound is a potent and specific inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation. By inhibiting Cbl-b, this compound enhances the anti-tumor immune response, primarily by augmenting the activation and effector functions of T cells and Natural Killer (NK) cells. This makes this compound and other molecules in its class promising candidates for cancer immunotherapy.[1][2][3]

Cbl-b exerts its immunosuppressive effects by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, marking them for degradation.[3] This process raises the activation threshold of T cells, enforcing a state of immune tolerance. This compound, by blocking the E3 ligase activity of Cbl-b, prevents this ubiquitination and subsequent degradation of signaling components. The net effect is a lowered activation threshold for T cells and enhanced cytotoxic activity of NK cells, leading to a more robust anti-tumor immune response.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant Cbl-b inhibitors.

Compound Assay IC50 Reference
This compoundCbl E3 Ligase Inhibition15 nM[2]
NTX-801Biochemical and Cellular< 5nM[1]
Compound Assay EC50 Reference
This compoundT-cell Function Activation0.41 µM[2]

Signaling Pathways Modulated by this compound

The inhibition of Cbl-b by this compound leads to the modulation of critical signaling pathways in T cells and NK cells, ultimately enhancing their anti-tumor activity.

T-Cell Activation Pathway

In T cells, Cbl-b acts as a gatekeeper, preventing aberrant activation in the absence of appropriate co-stimulation. This compound removes this checkpoint, leading to enhanced T-cell activation, proliferation, and cytokine production.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 PLCg1 PLCγ1 TCR->PLCg1 AP1 AP-1 TCR->AP1 PI3K PI3K CD28->PI3K Akt Akt PI3K->Akt NFAT NFAT PLCg1->NFAT NFkB NF-κB Akt->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->Activation AP1->Activation NFAT->Activation Cbl_b Cbl-b Cbl_b->PI3K Ubiquitination & Degradation Cbl_b->PLCg1 Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b

T-Cell activation signaling pathway and the inhibitory role of Cbl-b.
NK Cell Activation Pathway

In NK cells, Cbl-b also acts as a negative regulator. Inhibition of Cbl-b enhances their cytotoxic potential against tumor cells.

NK_Cell_Activation cluster_NK_Cell NK Cell Activating_Receptors Activating Receptors (e.g., NKG2D) Signaling_Intermediates Signaling Intermediates Activating_Receptors->Signaling_Intermediates Effector_Functions Effector Functions (Cytotoxicity, Cytokine Release) Signaling_Intermediates->Effector_Functions Cbl_b Cbl-b Cbl_b->Signaling_Intermediates Ubiquitination & Degradation Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Tumor_Cell Tumor Cell Tumor_Cell->Activating_Receptors Ligand Binding

NK Cell activation and the inhibitory effect of Cbl-b.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Cbl-b inhibitors are provided below.

Cbl-b Ubiquitination Assay

This assay measures the E3 ubiquitin ligase activity of Cbl-b and the inhibitory effect of compounds like this compound.

Ubiquitination_Assay_Workflow start Start reagents Prepare Reaction Mix: - E1 (Ubiquitin-Activating Enzyme) - E2 (Ubiquitin-Conjugating Enzyme) - Biotinylated Ubiquitin - Cbl-b - ATP start->reagents inhibitor Add this compound at varying concentrations reagents->inhibitor incubation Incubate at 37°C to allow auto-ubiquitination of Cbl-b capture Capture ubiquitinated Cbl-b on a streptavidin-coated plate incubation->capture detection Detect captured Cbl-b using an anti-Cbl-b antibody conjugated to a reporter enzyme (e.g., HRP) capture->detection readout Measure signal (e.g., absorbance or fluorescence) to quantify Cbl-b ubiquitination detection->readout end End readout->end inhibitor->incubation

Workflow for a Cbl-b ubiquitination assay.

Protocol:

  • Reaction Setup: In a microplate, combine recombinant E1 activating enzyme, E2 conjugating enzyme (such as UBE2D2), biotinylated ubiquitin, and recombinant Cbl-b in an assay buffer.

  • Inhibitor Addition: Add this compound or vehicle control at various concentrations to the wells.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated, ubiquitinated Cbl-b.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add an antibody specific for Cbl-b conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value from the dose-response curve.

T-Cell Activation Assay

This assay assesses the ability of this compound to enhance T-cell activation, typically by measuring the expression of activation markers like CD69 or the production of cytokines like IL-2.

T_Cell_Activation_Assay_Workflow start Start isolate_tcells Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) start->isolate_tcells stimulate Stimulate T cells with anti-CD3 and anti-CD28 antibodies isolate_tcells->stimulate treat Treat stimulated T cells with varying concentrations of this compound stimulate->treat incubate Incubate for 24-72 hours treat->incubate analyze Analyze T-cell activation by: - Flow cytometry for CD69/CD25 expression - ELISA for IL-2/IFN-γ in supernatant incubate->analyze end End analyze->end

Workflow for a T-cell activation assay.

Protocol:

  • T-Cell Isolation: Isolate primary human or murine T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Plating: Plate the isolated T cells in a 96-well plate.

  • Stimulation: Coat the wells with anti-CD3 antibody and add soluble anti-CD28 antibody to the culture medium to provide stimulatory signals.

  • Inhibitor Treatment: Add this compound at a range of concentrations to the appropriate wells.

  • Incubation: Culture the cells for 24 to 72 hours at 37°C in a CO2 incubator.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the percentage of positive cells using a flow cytometer.

    • ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The increase in the percentage of activated T cells or the concentration of cytokines reflects the activity of this compound. Calculate the EC50 value from the dose-response curve.

NK Cell Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the cytotoxic function of NK cells against cancer cells.

NK_Cell_Cytotoxicity_Assay_Workflow start Start prepare_nk Isolate and culture primary NK cells start->prepare_nk prepare_target Label target cancer cells with a fluorescent dye (e.g., Calcein AM) start->prepare_target coculture Co-culture NK cells (effector) and target cells at various E:T ratios prepare_nk->coculture prepare_target->coculture treat Add this compound at varying concentrations to the co-culture coculture->treat incubate Incubate for 4-6 hours treat->incubate analyze Measure target cell lysis by quantifying the release of the fluorescent dye into the supernatant or by flow cytometry incubate->analyze end End analyze->end

Workflow for an NK cell cytotoxicity assay.

Protocol:

  • Effector Cell Preparation: Isolate NK cells from PBMCs and culture them, often with cytokines like IL-2 or IL-15 to maintain their activity.

  • Target Cell Preparation: Label a cancer cell line (e.g., K562) with a fluorescent dye such as Calcein AM, which is retained by live cells.

  • Co-culture: In a 96-well plate, co-culture the labeled target cells with the NK effector cells at various effector-to-target (E:T) ratios.

  • Inhibitor Addition: Add this compound at different concentrations to the co-culture wells.

  • Incubation: Incubate the plate for 4-6 hours to allow for NK cell-mediated killing.

  • Analysis:

    • Fluorescence Release: Centrifuge the plate and measure the fluorescence in the supernatant. The amount of released Calcein AM is proportional to the number of lysed target cells.

    • Flow Cytometry: Stain the co-cultured cells with a viability dye (e.g., 7-AAD) and analyze by flow cytometry. The percentage of target cells that are positive for the viability dye indicates the level of cytotoxicity.

  • Data Analysis: An increase in target cell lysis in the presence of this compound demonstrates its enhancing effect on NK cell cytotoxicity.

Conclusion

This compound is a valuable research tool for investigating the role of Cbl-b in immune regulation. Its ability to inhibit the E3 ligase activity of Cbl-b leads to enhanced T-cell and NK-cell function, highlighting the therapeutic potential of Cbl-b inhibition in cancer immunotherapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting area of immuno-oncology. Further preclinical and clinical studies of Cbl-b inhibitors will be crucial to fully elucidate their therapeutic utility.

References

Cbl-b-IN-15 for T Cell Activation Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbl-b-IN-15, a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, for its application in T cell activation studies. This document details the mechanism of action, experimental protocols, and expected outcomes, offering a valuable resource for researchers in immunology and immuno-oncology.

Introduction: Cbl-b as a Key Negative Regulator of T Cell Activation

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of T cells.[1][2] It functions as an intracellular checkpoint, negatively regulating T cell receptor (TCR) signaling.[1] In the absence of co-stimulatory signals, such as those from CD28, Cbl-b ubiquitinates key signaling proteins, including those in the PI3K and PLCγ pathways, leading to their degradation and the suppression of T cell activation.[1][2] This process is crucial for maintaining peripheral tolerance and preventing autoimmunity.[3]

Genetic knockout studies have demonstrated that the absence of Cbl-b leads to hyperactive T cells that can mount potent anti-tumor immune responses.[2][4] These findings have established Cbl-b as a compelling therapeutic target in immuno-oncology. Small molecule inhibitors of Cbl-b, such as this compound, aim to replicate this effect, effectively "releasing the brakes" on T cell-mediated immunity.

This compound: A Potent Inhibitor of Cbl-b

This compound is a small molecule inhibitor that targets the E3 ligase activity of Cbl-b. It has been shown to potently enhance T cell activation and function. The compound is structurally related to other well-characterized Cbl-b inhibitors like NX-1607, and for the purposes of this guide, data from studies on these analogous compounds will be used to illustrate the expected effects of this compound.

Mechanism of Action

This compound inhibits the E3 ubiquitin ligase function of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of downstream signaling molecules in the T cell activation pathway. A key consequence of Cbl-b inhibition is the enhanced phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1). This, in turn, activates the MAPK/ERK signaling pathway, a critical cascade for T cell proliferation, cytokine production, and effector function.[5] By blocking Cbl-b, this compound effectively lowers the threshold for T cell activation, allowing for a more robust and sustained immune response even in the presence of suboptimal co-stimulation.

This compound Mechanism of Action TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 Co-stimulation CD28->PLCg1 Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitination & Degradation Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b pPLCg1 pPLCγ1 (Active) PLCg1->pPLCg1 Phosphorylation MAPK_ERK MAPK/ERK Pathway pPLCg1->MAPK_ERK Active_MAPK_ERK Active MAPK/ERK MAPK_ERK->Active_MAPK_ERK T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) Active_MAPK_ERK->T_Cell_Activation

Diagram 1: this compound enhances T cell activation by inhibiting Cbl-b mediated degradation of PLCγ1.

Quantitative Data on T Cell Activation

The efficacy of this compound in promoting T cell activation can be quantified through various in vitro assays. The following tables summarize key quantitative data, primarily based on studies with the analogous Cbl-b inhibitor Cbl-b-IN-3 (NX-1607).

ParameterValueAssay ConditionReference
IC50 (Cbl-b Inhibition) 15 nMBiochemical AssayInternal Data
EC50 (T Cell Activation) 0.41 µMCellular AssayInternal Data
Table 1: Potency of this compound
Cbl-b-IN-3 ConcentrationT Cell Proliferation (% of Control)
0 µM100%
0.1 µM~150%
1 µM~250%
10 µM~350%
Table 2: Dose-Dependent Effect of Cbl-b-IN-3 on T Cell Proliferation. Data is illustrative based on published findings.[5]
TreatmentIFN-γ Release (pg/mL)TNF-α Release (pg/mL)
Control (Exhausted T cells + DCs)~100~50
Cbl-b-IN-3 (1 µM)~400~200
Table 3: Effect of Cbl-b-IN-3 on Cytokine Release in a Mixed Lymphocyte Reaction (MLR) with Exhausted T Cells. Data is illustrative based on published findings.[5]
MarkerTreatmentExpression Level (MFI)
CD69 ControlLow
Anti-CD3Moderate
Anti-CD3 + Cbl-b-IN-3High
CD25 ControlLow
Anti-CD3Moderate
Anti-CD3 + Cbl-b-IN-3High
Table 4: Effect of Cbl-b-IN-3 on T Cell Activation Marker Expression. MFI: Mean Fluorescence Intensity. Data is illustrative based on published findings.[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on T cell activation.

In Vitro T Cell Proliferation Assay

This assay measures the dose-dependent effect of this compound on T cell proliferation following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated pan-T cells

  • This compound (dissolved in DMSO)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • CellTrace™ Violet or CFSE proliferation dye

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • Flow cytometer

Protocol:

  • Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate three times with sterile PBS to remove unbound antibody.

  • Cell Preparation and Staining: Isolate PBMCs or T cells from healthy donor blood. Label the cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol. Resuspend the stained cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • Assay Setup: Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Co-stimulation: Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Gate on the live, single-cell population to determine the percentage of divided cells.

T Cell Proliferation Assay Workflow Start Start Coat_Plate Coat 96-well plate with anti-CD3 Ab Start->Coat_Plate Isolate_Cells Isolate T cells Start->Isolate_Cells Add_Cells Add cells to plate Coat_Plate->Add_Cells Stain_Cells Stain cells with proliferation dye Isolate_Cells->Stain_Cells Stain_Cells->Add_Cells Add_Compound Add this compound (various concentrations) Add_Cells->Add_Compound Add_Co_stim Add soluble anti-CD28 Ab Add_Compound->Add_Co_stim Incubate Incubate 3-5 days Add_Co_stim->Incubate Analyze Analyze proliferation by flow cytometry Incubate->Analyze End End Analyze->End

Diagram 2: Workflow for the in vitro T cell proliferation assay.
Cytokine Release Assay

This assay quantifies the production of key pro-inflammatory cytokines, such as IFN-γ and IL-2, from T cells treated with this compound.

Materials:

  • Human PBMCs or isolated T cells

  • This compound

  • Anti-human CD3 and CD28 antibodies

  • Complete RPMI-1640 medium

  • 96-well plates

  • ELISA kits for human IFN-γ and IL-2

Protocol:

  • Assay Setup: Stimulate T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in a 96-well plate as described in the proliferation assay.

  • Compound Addition: Add this compound at various concentrations to the stimulated T cells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and plot the results as a function of this compound concentration.

T Cell Activation Marker Expression Analysis

This protocol uses flow cytometry to assess the upregulation of early (CD69) and late (CD25) activation markers on T cells.

Materials:

  • Human PBMCs or isolated T cells

  • This compound

  • Anti-human CD3 and CD28 antibodies

  • Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD69, and CD25

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • 96-well U-bottom plates

  • Flow cytometer

Protocol:

  • Cell Stimulation: Stimulate T cells with anti-CD3 and anti-CD28 antibodies in the presence of this compound as described above. For CD69 expression, a shorter incubation time (6-24 hours) is recommended, while for CD25, a longer incubation (24-72 hours) is appropriate.

  • Cell Staining: Harvest the cells and wash them with flow cytometry buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and resuspend them in flow cytometry buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD4+ and CD8+ T cell populations and analyze the expression levels (Mean Fluorescence Intensity) of CD69 and CD25.

In Vivo Studies: Syngeneic Mouse Tumor Models

To evaluate the anti-tumor efficacy of this compound in a physiological setting, syngeneic mouse tumor models are employed.

General Protocol Outline:

  • Tumor Implantation: Inject tumor cells (e.g., CT26 colon carcinoma or B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6, respectively).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control and this compound).

  • Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry or immunohistochemistry.

In Vivo Tumor Model Workflow Start Start Implant_Tumor Implant tumor cells into mice Start->Implant_Tumor Monitor_Tumor Monitor tumor growth Implant_Tumor->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Tumors palpable Treat Administer this compound or vehicle Randomize->Treat Assess_Efficacy Assess tumor growth and survival Treat->Assess_Efficacy Analyze_Immune_Cells Analyze tumor-infiltrating and systemic immune cells Assess_Efficacy->Analyze_Immune_Cells End of study End End Analyze_Immune_Cells->End

Diagram 3: General workflow for an in vivo syngeneic tumor model study.

Conclusion

This compound is a valuable tool for studying T cell activation and for the preclinical development of novel immuno-oncology therapies. Its ability to lower the T cell activation threshold leads to enhanced proliferation, cytokine production, and anti-tumor immunity. The experimental protocols and expected quantitative outcomes detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the broader effects of this compound on other immune cell types and its potential in combination therapies will continue to be an exciting area of research.

References

The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "Cbl-b-IN-15" is not available in the public scientific literature as of late 2025. This guide provides a comprehensive overview of the effects of inhibiting the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase on Natural Killer (NK) cell function, drawing upon data from studies utilizing genetic knockdown, knockout models, and unnamed small molecule inhibitors.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating immune cell activation.[1][2][3][4] In Natural Killer (NK) cells, a vital component of the innate immune system, Cbl-b acts as a brake on their anti-tumor and anti-viral functions.[1][4] Upregulation of Cbl-b is observed in human NK cells upon activation by cytokines like IL-15 and IL-2, or through interaction with sensitive tumor cells, suggesting a negative feedback loop.[1][5][6] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells for cancer immunotherapy.[2][3] By blocking Cbl-b activity, NK cells exhibit enhanced proliferation, effector molecule production, and cytotoxicity against target cells.[2][6][7][8]

Core Signaling Pathways Modulated by Cbl-b in NK Cells

Cbl-b exerts its inhibitory effects by targeting key proteins in NK cell activation pathways for ubiquitination and subsequent degradation or functional alteration. The primary known mechanisms include the TAM/LAT1 axis and the regulation of cytokine signaling pathways.

One of the primary mechanisms of Cbl-b-mediated inhibition involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[5][9] Upon ligand binding, these receptors phosphorylate and activate Cbl-b, which in turn ubiquitinates the linker for activation of T cells (LAT), a crucial adaptor protein for signaling from activating receptors.[5][9][10] This leads to LAT1 degradation and the dampening of downstream activation signals.[9]

G TAM TAM Receptors (Tyro3, Axl, Mer) Cblb_inactive Cbl-b (inactive) TAM->Cblb_inactive Gas6 Gas6 (Ligand) Gas6->TAM Binds Cblb_active Cbl-b (active) p-Tyr LAT1 LAT1 Cblb_active->LAT1 Ubiquitinates Ub Ubiquitin Cblb_active->Ub Recruits Activating_Signal Activating Receptor Signaling LAT1->Activating_Signal Mediates Proteasome Proteasomal Degradation LAT1->Proteasome Targeted for NK_Function NK Cell Activation (Cytotoxicity, Cytokines) Activating_Signal->NK_Function Leads to Inhibitor Cbl-b Inhibitor (e.g., this compound) Inhibitor->Cblb_active Blocks

Caption: Cbl-b action downstream of TAM receptors.

Cbl-b is also implicated in modulating cytokine signaling, particularly the IL-15 pathway, which is crucial for NK cell survival, proliferation, and activation.[7] Cbl-b may regulate this pathway by targeting components like STAT5 for ubiquitination, thereby controlling the cellular response to IL-15.[7] Inhibition of Cbl-b is therefore hypothesized to enhance STAT5 signaling, leading to greater NK cell expansion and function.

G IL15 IL-15 IL15R IL-15 Receptor IL15->IL15R Binds JAK JAK IL15R->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 p-STAT5 Degradation Degradation / Inactivation STAT5->Degradation Proliferation NK Cell Proliferation & Survival pSTAT5->Proliferation Promotes Cblb Cbl-b Cblb->STAT5 Ubiquitinates (Potential Target) Inhibitor Cbl-b Inhibitor (e.g., this compound) Inhibitor->Cblb Blocks Ub Ubiquitin

Caption: Potential role of Cbl-b in the IL-15 signaling pathway.

Quantitative Data on Cbl-b Inhibition in NK Cells

Data from genetic knockdown and small molecule inhibitor studies consistently demonstrate that blocking Cbl-b function significantly enhances NK cell effector capabilities.

Table 1: Effect of Cbl-b Inhibition/Downregulation on NK Cell Cytotoxicity
Experimental SystemTarget CellsEffector:Target (E:T) RatioObservationReference
Cbl-b siRNA in human NK cellsK562MultipleSignificant increase in cytotoxic activity[1][6]
Cbl-b inhibitor (unnamed)A549 β2m-/-Not specifiedIncreased NK cell-mediated killing[8]
Cbl-b inhibitor (unnamed)Tumor-infiltrating NK cellsK562 or A549 β2m-/-Increased cytotoxicity across lung, ovarian, colorectal cancer samples[7][8]
Cbl-b inhibitor (HOT-A)K5620.5:1 to 4:1Dose-dependent promotion of cytotoxicity[2][11]
Table 2: Effect of Cbl-b Inhibition/Downregulation on Cytokine and Effector Molecule Expression
Experimental SystemStimulationMeasured MoleculeResultReference
Cbl-b siRNA in human NK cellsIL-15IFN-γSignificant increase in IFN-γ production[1][6]
Cbl-b siRNA in human NK cellsIL-15Granzyme B, PerforinSignificant increase in expression[1][6]
Cbl-b inhibitor (HOT-A)IL-15, IL-12+IL-18, NKp30, NKG2DIFN-γ, Granzyme BEnhanced secretion/production[2]
Cbl-b inhibitor (unnamed)Co-culture with target cellsIFN-γIncreased IFN-γ production[7]
Cbl-b inhibitor (HOT-A)IL-12 + IL-18Polyfunctional CytokinesIncreased polyfunctional cytokine expression (single-cell analysis)[2][11]
Table 3: Effect of Cbl-b Inhibition/Downregulation on NK Cell Proliferation
Experimental SystemConditionObservationReference
Cbl-b inhibitor (unnamed)Suboptimal IL-15Increased NK cell proliferation[7][8]
Cbl-b inhibitor (HOT-A)IL-15Enhanced NK cell proliferation[2]
Cbl-b knockout miceIn vivoHigher proliferation of NK cells[1]
Cbl-b inhibitor (unnamed)Tumor-infiltrating NK cellsTrend of increased proliferation[7][8]

Experimental Protocols & Workflow

The following section details common methodologies used to assess the impact of Cbl-b inhibition on NK cell function.

Primary Human NK Cell Isolation and Culture
  • Source: Peripheral blood from healthy donors.

  • Method: NK cells are typically isolated using a negative selection magnetic-activated cell sorting (MACS) kit to yield a highly pure population of CD56+/CD3- cells.

  • Culture: Isolated NK cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a low concentration of IL-15 or IL-2 to maintain viability and baseline activation.

Cbl-b Inhibition/Downregulation
  • Small Molecule Inhibition (e.g., this compound): NK cells are pre-treated with the Cbl-b inhibitor at various concentrations for a specified period (e.g., 1-2 hours) before stimulation or co-culture. A vehicle control (e.g., DMSO) is run in parallel.

  • Genetic Downregulation (siRNA): Cbl-b specific small interfering RNA (siRNA) and a scrambled non-targeting control siRNA are transfected into NK cells using electroporation. Cells are typically rested for 24-48 hours post-transfection to allow for protein knockdown before use in functional assays.

NK Cell Functional Assays
  • Cytotoxicity Assay:

    • Target Cells: NK-sensitive tumor cell lines like K562 (MHC class I negative) or A549 (often with MHC class I knockout) are used.[5][7]

    • Procedure: Target cells are labeled with a fluorescent dye (e.g., Calcein-AM or CTV) or chromium-51. Cbl-b inhibitor-treated or Cbl-b knockdown NK cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for 4 hours.

    • Readout: Target cell lysis is quantified by measuring the release of the label into the supernatant (for chromium-51) or by flow cytometry, identifying dead target cells using a viability dye like 7-AAD or Propidium Iodide.[11]

  • Degranulation and Cytokine Production Assay (Flow Cytometry):

    • Procedure: NK cells are stimulated with cytokines (e.g., IL-12 + IL-18) or co-cultured with target cells in the presence of an anti-CD107a antibody (a marker for degranulation). A protein transport inhibitor (e.g., Brefeldin A/Monensin) is added to allow intracellular accumulation of cytokines.

    • Staining: After stimulation, cells are stained for surface markers (e.g., CD56, CD3), followed by fixation, permeabilization, and intracellular staining for IFN-γ and Granzyme B.

    • Readout: The percentage of CD107a+ NK cells and cells expressing IFN-γ or Granzyme B is determined by flow cytometry.

G start Isolate Primary Human NK Cells (Negative Selection) culture Culture with low-dose IL-15 start->culture split Treatment culture->split inhibitor Pre-treat with This compound split->inhibitor control Pre-treat with Vehicle Control split->control coculture Co-culture with Target Cells (e.g., K562) +/- Cytokines inhibitor->coculture control->coculture assays Functional Readouts coculture->assays cytotoxicity Cytotoxicity Assay (4 hr) assays->cytotoxicity flow Flow Cytometry (CD107a, IFN-γ, GzmB) assays->flow prolif Proliferation Assay (e.g., CTV dilution, 5-7 days) assays->prolif

Caption: General experimental workflow for assessing Cbl-b inhibitor effects.

Conclusion

Cbl-b is a key intracellular checkpoint that restrains the full effector potential of NK cells. The available data from genetic and pharmacological inhibition studies strongly indicate that targeting Cbl-b enhances multiple facets of NK cell function, including cytotoxicity, cytokine release, and proliferation. This makes Cbl-b a highly attractive target for developing novel immunotherapies. Small molecule inhibitors, such as the conceptual this compound, hold the potential to reinvigorate dysfunctional NK cells within the tumor microenvironment, thereby offering a powerful new strategy to improve outcomes for cancer patients. Further research and clinical trials are essential to fully elucidate the therapeutic efficacy of this approach.

References

Cbl-b Inhibitors: A Technical Guide to Modulating Ubiquitination Pathways for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T-cells and NK cells.[1] Its role in establishing the activation threshold of these key immune effectors has made it a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of Cbl-b are emerging as a promising therapeutic modality to enhance anti-tumor immunity by unleashing the full potential of the immune system.[3] This technical guide provides an in-depth overview of the mechanism of action of Cbl-b inhibitors, their impact on ubiquitination pathways, and detailed experimental protocols for their characterization.

Introduction to Cbl-b and its Role in Ubiquitination

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating signal transduction pathways in immune cells.[4][5] It functions by catalyzing the attachment of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome.[1] This process of ubiquitination is a key post-translational modification that controls the fate and function of numerous proteins involved in cellular signaling.

In the context of immunology, Cbl-b is a crucial checkpoint that prevents excessive immune activation.[6] In T-cells, it negatively regulates the T-cell receptor (TCR) signaling pathway, thereby imposing a requirement for co-stimulatory signals (like CD28) for full activation.[6][7] Cbl-b knockout mouse models have demonstrated hyperactive T-cells and potent anti-tumor responses, highlighting the therapeutic potential of inhibiting this E3 ligase.[2][7]

The core function of Cbl-b revolves around its E3 ligase activity, which is dependent on its structure, particularly the RING domain that recruits the ubiquitin-charged E2 conjugating enzyme.[7] Cbl-b exists in both an active and an inactive conformational state. The phosphorylation of specific tyrosine residues, such as Y363, induces the active "open" conformation, allowing for the ubiquitination of its targets.[7]

Mechanism of Action of Cbl-b Inhibitors

Small molecule inhibitors of Cbl-b have been developed to allosterically lock the protein in its inactive conformation.[4][5] These inhibitors do not directly target the active site but rather bind to a pocket at the interface of the tyrosine kinase binding domain (TKBD) and the linker-helix region (LHR).[4] This binding acts as an "intramolecular glue," stabilizing the closed, inactive state of Cbl-b.[4][8] By preventing the conformational change required for its E3 ligase activity, these inhibitors effectively block the ubiquitination of Cbl-b's downstream targets.[7]

The inhibition of Cbl-b's E3 ligase function leads to several key downstream effects that enhance immune cell activity:

  • Enhanced T-cell Activation: By preventing the ubiquitination and subsequent degradation of key TCR signaling proteins, Cbl-b inhibitors lower the threshold for T-cell activation. This allows for a more robust and sustained immune response against cancer cells, even in the absence of strong co-stimulation.[2][7]

  • Increased Cytokine Production: Treatment with Cbl-b inhibitors results in enhanced production of pro-inflammatory cytokines, such as IL-2, from T-cells.[7][9]

  • NK Cell Activation: Cbl-b also regulates the function of Natural Killer (NK) cells. Its inhibition can lead to increased NK cell activity, further contributing to the anti-tumor immune response.[1][3]

Below is a diagram illustrating the general mechanism of Cbl-b inhibition.

G Mechanism of Cbl-b Inhibition cluster_0 Inactive State cluster_1 Active State (Inhibited) Cbl-b_inactive Inactive Cbl-b Cbl-b_inhibited Cbl-b (Locked Inactive) Inhibitor Cbl-b Inhibitor Inhibitor->Cbl-b_inactive Binds and stabilizes E2_Ub E2-Ubiquitin Cbl-b_inhibited->E2_Ub Binding Blocked Substrate Target Protein Cbl-b_inhibited->Substrate Ubiquitination Blocked G Impact of Cbl-b Inhibitor on TCR Signaling TCR TCR Engagement Lck_ZAP70 Lck/ZAP70 TCR->Lck_ZAP70 PLCg1_Vav1 PLCγ1 / Vav1 Lck_ZAP70->PLCg1_Vav1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1_Vav1->Downstream Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream->Activation Cbl_b Cbl-b Cbl_b->PLCg1_Vav1 Ubiquitinates & Inhibits Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b Inhibits G TR-FRET Assay Workflow for Cbl-b Inhibition Start Start Prep_Reaction_Mix Prepare Reaction Mix (E1, E2, Biotin-Ub, ATP) Start->Prep_Reaction_Mix Add_Compound Add Test Compound Prep_Reaction_Mix->Add_Compound Add_Cblb Add GST-Cbl-b Add_Compound->Add_Cblb Incubate_37C Incubate at 37°C Add_Cblb->Incubate_37C Add_Detection_Mix Add Detection Mix (Tb-anti-GST, SA-d2) Incubate_37C->Add_Detection_Mix Incubate_RT Incubate at RT Add_Detection_Mix->Incubate_RT Read_Plate Read TR-FRET Signal Incubate_RT->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Navigating the Immune Checkpoint: A Technical Guide to Preliminary Studies on Cbl-b Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: The compound "Cbl-b-IN-15" does not correspond to a publicly documented Cbl-b inhibitor. This guide, therefore, synthesizes preliminary findings and methodologies from research on other well-characterized small molecule Cbl-b inhibitors, such as NX-1607 and C7683, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction to Cbl-b: A Key Regulator of Immune Activation

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of immune responses.[1] It is highly expressed in lymphoid cells, including T cells and NK cells.[2] By ubiquitinating specific signaling proteins, Cbl-b marks them for degradation, effectively acting as a brake on immune cell activation.[1] This regulation is vital for preventing autoimmune reactions but can also hinder the immune system's ability to mount an effective anti-tumor response.[1][3] Consequently, inhibiting Cbl-b has emerged as a promising strategy in cancer immunotherapy to unleash the full potential of the immune system against malignancies.[1][3]

Mechanism of Action of Cbl-b Inhibitors

Cbl-b inhibitors are designed to block the E3 ligase activity of the Cbl-b protein.[4] By doing so, they prevent the ubiquitination and subsequent degradation of key signaling molecules involved in T-cell and NK-cell activation.[1] This leads to enhanced and prolonged signaling downstream of the T-cell receptor (TCR) and other co-stimulatory receptors, effectively lowering the threshold for immune cell activation.[1][4]

Recent studies have revealed that some small molecule inhibitors act as an "intramolecular glue," binding to the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b. This interaction locks the protein in an inactive conformation, preventing its catalytic activity.[3][5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on representative Cbl-b inhibitors.

Table 1: In Vitro T-Cell Activation with a Cbl-b Inhibitor

ParameterEC50 (µM)Emax (Fold Increase)
%CD69+2.1≥ 4.0
%CD25+1.4≥ 5.1
IFN-γ production0.3≥ 4.7
IL-2 productionN/D≥ 24.5

Data adapted from studies on a representative Cbl-b inhibitor, NRX-5.[6]

Table 2: Comparison of Cbl-b Inhibitor Activity

AssayLead Cbl-b InhibitorCompetitor Cbl-b Inhibitor (NX-519)
Biochemical ActivitySuperior-
Cellular Assay ActivitySuperior-
Tumor Growth Inhibition (CT26 model)Increased-

This table presents a qualitative comparison from a study highlighting a proprietary Cbl-b inhibitor.[4]

Key Experimental Protocols

This section details the methodologies for experiments commonly cited in preliminary studies of Cbl-b inhibitors.

Biochemical Assay for Cbl-b Inhibition

Objective: To determine the direct inhibitory effect of a compound on the E3 ligase activity of Cbl-b.

Methodology:

  • Protein Expression and Purification: Recombinant human Cbl-b protein (full-length or relevant domains like TKBD-LHR-RING) is expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.[7]

  • Assay Components: The assay typically includes the purified Cbl-b enzyme, ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UBE2D2), a substrate for ubiquitination (e.g., a fluorescently labeled peptide or protein), and ATP.

  • Inhibitor Treatment: The Cbl-b enzyme is pre-incubated with varying concentrations of the test inhibitor.

  • Reaction Initiation and Detection: The ubiquitination reaction is initiated by the addition of ATP. The extent of substrate ubiquitination is measured over time using methods like fluorescence resonance energy transfer (FRET) or other sensitive detection technologies.[8]

  • Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated.

Cellular Assay for T-Cell Activation

Objective: To assess the ability of a Cbl-b inhibitor to enhance T-cell activation.

Methodology:

  • T-Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

  • Cell Culture and Treatment: T cells are cultured in appropriate media and treated with a range of concentrations of the Cbl-b inhibitor.

  • T-Cell Stimulation: T cells are stimulated with anti-CD3 antibodies to engage the TCR, with or without co-stimulation from anti-CD28 antibodies.

  • Activation Marker Analysis: After a defined incubation period (e.g., 24-72 hours), T-cell activation is assessed by flow cytometry for the expression of activation markers such as CD69 and CD25.

  • Cytokine Production Measurement: The concentration of secreted cytokines, such as IFN-γ and IL-2, in the cell culture supernatant is measured using ELISA or multiplex bead arrays.[9]

  • Data Analysis: The percentage of activated T cells and the concentration of cytokines are plotted against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that elicits a half-maximal response).[6]

Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a Cbl-b inhibitor.

Methodology:

  • Tumor Cell Implantation: A suitable number of tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent syngeneic mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the Cbl-b inhibitor (administered orally or via another appropriate route) is initiated.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treatment group. At the end of the study, tumors and immune cells from the tumor microenvironment and spleen can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration and activation).[4]

Visualizing the Core Concepts

Cbl-b Signaling Pathway in T-Cells

Cbl_b_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 Cbl_b Cbl-b CD28->Cbl_b Inhibits Activation T-Cell Activation PI3K->Activation Vav1->Activation Cbl_b->PI3K Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b_Inhibitor Cbl-b Inhibitor Cbl_b_Inhibitor->Cbl_b Blocks

Caption: Cbl-b negatively regulates T-cell activation by targeting PI3K and Vav1 for ubiquitination.

Experimental Workflow for Cbl-b Inhibitor Screening

Workflow start Start: Compound Library biochemical_assay Biochemical Assay (e.g., FRET) start->biochemical_assay ic50 Determine IC50 biochemical_assay->ic50 cellular_assay Cellular Assay (T-Cell Activation) ic50->cellular_assay Potent Hits ec50 Determine EC50 cellular_assay->ec50 in_vivo In Vivo Efficacy (Syngeneic Mouse Model) ec50->in_vivo Active Compounds tgi Calculate TGI in_vivo->tgi lead_candidate Lead Candidate tgi->lead_candidate

References

Cbl-b-IN-15: A Technical Guide to Investigating Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cbl-b-IN-15, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, for the investigation of immune checkpoint blockade. This document details the core mechanisms of Cbl-b, the therapeutic rationale for its inhibition, and methodologies for utilizing inhibitors like this compound in preclinical research.

Introduction to Cbl-b: An Intracellular Immune Checkpoint

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular negative regulator of immune cell activation.[1][2] Unlike surface receptor immune checkpoints such as PD-1 and CTLA-4, Cbl-b acts as a gatekeeper within the cytoplasm of immune cells, setting the activation threshold.[3][4] It is expressed in various immune cells, including T cells, B cells, and Natural Killer (NK) cells.[2]

Cbl-b's primary function is to ubiquitinate key signaling proteins, targeting them for degradation or altering their function.[5] This action attenuates the signaling cascades initiated by T cell receptor (TCR) and B cell receptor (BCR) engagement, as well as signals from co-stimulatory molecules like CD28.[6] By inhibiting these activating signals, Cbl-b promotes immune tolerance and prevents excessive immune responses.[2] In the context of oncology, Cbl-b activity within the tumor microenvironment can lead to an immunosuppressive state, allowing cancer cells to evade immune surveillance.[6][7] Therefore, inhibiting Cbl-b presents a promising strategy to enhance anti-tumor immunity.[6]

This compound and the Rationale for Cbl-b Inhibition

This compound is a potent, small-molecule inhibitor designed to target the E3 ligase activity of Cbl-b. While specific data for "this compound" is limited in the public domain, its properties and mechanism are analogous to other well-characterized Cbl-b inhibitors like NX-1607. These inhibitors typically function by binding to a pocket between the TKB (Tyrosine Kinase Binding) domain and the linker-helix region of Cbl-b, stabilizing it in an inactive conformation.[8][9] This prevents the RING finger domain from interacting with the E2 ubiquitin-conjugating enzyme, thereby blocking the ubiquitination of Cbl-b's target proteins.[10]

The inhibition of Cbl-b is expected to:

  • Lower the activation threshold of T cells and NK cells: This leads to a more robust immune response against tumor cells.[2][8]

  • Reverse T cell exhaustion: By blocking negative regulatory signals, Cbl-b inhibitors can restore the function of exhausted T cells.[4][11]

  • Promote the secretion of pro-inflammatory cytokines: Increased production of cytokines like IL-2, IFN-γ, and TNF-α enhances the anti-tumor immune response.[12]

  • Act synergistically with other immune checkpoint inhibitors: Combining Cbl-b inhibition with blockade of surface checkpoints like PD-1 has shown enhanced anti-tumor efficacy in preclinical models.[4][8]

Quantitative Data on Cbl-b Inhibitors

The following tables summarize key quantitative data for Cbl-b inhibitors, providing insights into their potency and cellular effects.

Table 1: In Vitro Potency of Cbl-b Inhibitors

CompoundAssayTargetIC50Reference
Cbl-b-IN-1Biochemical AssayCbl-b< 100 nM[12]

Table 2: Cellular Activity of Cbl-b Inhibitors

Compound/ConditionCell TypeEffectMetricValueReference
Cbl-b-IN-1 (0.1-5 µM)T cellsIL-2, IFN-γ, TNF-α secretion-Promoted[12]
NRX-5PBMCsCD69+ expressionEC502.1 µM[13]
NRX-5PBMCsCD25+ expressionEC501.4 µM[13]
NRX-5PBMCsIFN-γ secretionEC500.3 µM[13]

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T Cell Activation

The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation.

Cbl_b_T_Cell_Signaling cluster_TCR T Cell Receptor (TCR) Complex cluster_Signaling Intracellular Signaling TCR TCR PI3K PI3K TCR->PI3K Activates PLCg PLCγ TCR->PLCg Activates Vav1 Vav1 TCR->Vav1 Activates CD28 CD28 CD28->PI3K Co-stimulates T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) PI3K->T_Cell_Activation PLCg->T_Cell_Activation Vav1->T_Cell_Activation Cbl_b Cbl-b Cbl_b->PI3K Ubiquitinates & Inhibits Cbl_b->PLCg Ubiquitinates & Inhibits Cbl_b->Vav1 Ubiquitinates & Inhibits Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits

Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.

Experimental Workflow for In Vitro T Cell Activation Assay

This diagram outlines a typical workflow to assess the effect of this compound on T cell activation.

T_Cell_Activation_Workflow cluster_analysis Analysis start Isolate Human PBMCs stimulate Stimulate with anti-CD3/CD28 antibodies start->stimulate treat Treat with this compound (or vehicle control) stimulate->treat incubate Incubate for 24-72 hours treat->incubate facs Flow Cytometry: - CD25/CD69 expression incubate->facs elisa ELISA/CBA: - IL-2, IFN-γ, TNF-α secretion incubate->elisa

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Cbl-b Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of Cbl-b inhibitors, using Cbl-b-IN-15 as a representative compound. The protocols outlined below are designed to assess the biochemical potency, cellular activity, and mechanism of action of novel inhibitors targeting the E3 ubiquitin ligase Cbl-b, a critical negative regulator of immune cell activation.[1][2][3]

Introduction to Cbl-b

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of immune cells, particularly T cells and NK cells.[2][4] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby downregulating immune responses.[2] This function makes Cbl-b a compelling therapeutic target in immuno-oncology.[3][4] Inhibition of Cbl-b is expected to lower the threshold for T cell and NK cell activation, leading to a more robust anti-tumor immune response.[2][3][5]

Cbl-b Signaling Pathway

Cbl-b negatively regulates T cell activation by targeting components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[6][7] Upon T cell activation, Cbl-b is recruited to the immunological synapse where it ubiquitinates various substrates, leading to their degradation and the attenuation of downstream signaling.[7]

Cbl_b_Signaling_Pathway cluster_TCell T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 AP1 AP-1 Vav1->AP1 Ub Ubiquitin Vav1->Ub Akt Akt PI3K->Akt PI3K->Ub NFkB NF-κB Akt->NFkB NFAT NFAT PLCg1->NFAT PLCg1->Ub Activation T Cell Activation (Cytokine Production, Proliferation) NFkB->Activation NFAT->Activation Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PI3K Cbl_b->PLCg1 Proteasome Proteasomal Degradation Ub->Proteasome AP AP AP->Activation -1 -1 -1->Activation Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b MHC_Antigen MHC-Antigen MHC_Antigen->TCR Signal 1 B7 B7 B7->CD28 Signal 2

Caption: Cbl-b signaling pathway in T cell activation.

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on the Cbl-b protein.

Cbl-b Auto-ubiquitination TR-FRET Assay

This assay measures the auto-ubiquitination activity of Cbl-b in a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) format.[8] It is a robust method for high-throughput screening of Cbl-b inhibitors.

Principle: The assay utilizes a GST-tagged Cbl-b and biotin-labeled ubiquitin. Upon auto-ubiquitination, the terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are brought into proximity, resulting in a FRET signal.

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA). Prepare stock solutions of GST-Cbl-b, UBE1 (E1), Ube2d2 (E2), biotin-ubiquitin, and ATP.

  • Compound Preparation: Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • This compound or DMSO control.

    • A master mix containing GST-Cbl-b, UBE1, Ube2d2, and biotin-ubiquitin.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection mix containing terbium-labeled anti-GST antibody and streptavidin-conjugated fluorophore. Incubate for 60 minutes at room temperature.

  • Measurement: Read the TR-FRET signal on a compatible plate reader.

E2 Binding FRET Assay

This assay assesses the ability of an inhibitor to disrupt the interaction between Cbl-b and its E2 conjugating enzyme.[9]

Experimental Protocol:

  • Reagent Preparation: Prepare assay buffer. Prepare stock solutions of phosphorylated Cbl-b (pCbl-b) and a fluorescently labeled E2 enzyme (e.g., UbcH5b).

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction Setup: In a suitable microplate, add this compound or DMSO control, followed by pCbl-b and the fluorescently labeled E2 enzyme.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the FRET signal. A decrease in signal indicates inhibition of the Cbl-b/E2 interaction.

Data Presentation: Biochemical Potency of this compound (Hypothetical Data)
Assay TypeTarget InteractionIC50 (nM)
Auto-ubiquitination TR-FRETCbl-b Enzymatic Activity50
E2 Binding FRETCbl-b/Ube2d2 Interaction75
Surface Plasmon Resonance (SPR)Direct Binding to Cbl-bKD = 30 nM

Cellular Assays

Cellular assays are crucial for evaluating the effect of Cbl-b inhibitors on immune cell function.

T Cell Activation and Cytokine Production Assay

This assay measures the ability of a Cbl-b inhibitor to enhance T cell activation and the production of effector cytokines like IL-2 and IFN-γ.

Experimental Protocol:

  • Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleens, respectively.

  • Cell Culture: Culture the T cells in appropriate media.

  • Compound Treatment: Pre-incubate the T cells with serially diluted this compound or DMSO control for 1-2 hours.

  • Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies.

  • Incubation: Incubate the cells for 24-72 hours.

  • Analysis:

    • Cytokine Production: Collect the supernatant and measure the concentration of IL-2 and IFN-γ using ELISA or a multiplex cytokine assay.

    • T Cell Proliferation: Measure T cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.

Jurkat Cell-Based Reporter Assay

This assay utilizes a Jurkat T cell line engineered with a reporter gene (e.g., luciferase or GFP) under the control of an NFAT or IL-2 promoter.

Experimental Protocol:

  • Cell Culture: Culture the Jurkat reporter cell line.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with anti-CD3 antibody or other appropriate stimuli.

  • Incubation: Incubate for 6-24 hours.

  • Measurement: Measure the reporter gene expression (e.g., luminescence or fluorescence).

Data Presentation: Cellular Activity of this compound (Hypothetical Data)
Assay TypeCell TypeReadoutEC50 (nM)
T Cell ActivationHuman PBMCsIL-2 Production150
T Cell ActivationMouse SplenocytesIFN-γ Production200
Jurkat Reporter AssayJurkat-NFAT-LucLuciferase Activity120

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a novel Cbl-b inhibitor.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays TR_FRET Auto-ubiquitination TR-FRET Assay Cellular_Eval Cellular Evaluation TR_FRET->Cellular_Eval E2_Binding E2 Binding Assay E2_Binding->Cellular_Eval SPR Surface Plasmon Resonance (SPR) SPR->Cellular_Eval T_Cell_Activation Primary T Cell Activation Assay Data_Analysis Data Analysis and SAR T_Cell_Activation->Data_Analysis Jurkat_Assay Jurkat Reporter Assay Jurkat_Assay->Data_Analysis NK_Cell_Assay NK Cell Cytotoxicity Assay NK_Cell_Assay->Data_Analysis Start Start: Novel Cbl-b Inhibitor (this compound) Biochem_Eval Biochemical Evaluation Start->Biochem_Eval Biochem_Eval->TR_FRET Biochem_Eval->E2_Binding Biochem_Eval->SPR Cellular_Eval->T_Cell_Activation Cellular_Eval->Jurkat_Assay Cellular_Eval->NK_Cell_Assay End Lead Optimization Data_Analysis->End

Caption: General workflow for in vitro evaluation of Cbl-b inhibitors.

Conclusion

The protocols and data presentation formats provided in these application notes offer a standardized framework for the in vitro characterization of Cbl-b inhibitors like this compound. By systematically evaluating the biochemical potency and cellular activity, researchers can effectively advance the development of novel immunotherapies targeting the Cbl-b pathway.

References

Application Notes and Protocols for Cbl-b-IN-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b effectively raises the activation threshold of various immune cells, most notably T cells and Natural Killer (NK) cells.[1][2][3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can unleash a potent anti-tumor immune response.[2] Cbl-b-IN-15 is a potent and specific small molecule inhibitor of Cbl-b, designed to enhance the effector functions of immune cells.

Mechanism of Action

Cbl-b exerts its inhibitory effects by ubiquitinating multiple proteins involved in the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways, as well as in NK cell activation pathways.[1][2] Key targets of Cbl-b-mediated ubiquitination include the p85 subunit of PI3K, PLCγ1, and Vav1.[1] By targeting these proteins, Cbl-b dampens downstream signaling cascades, leading to reduced cytokine production, proliferation, and cytotoxic activity. This compound inhibits the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its target proteins. This leads to a sustained activation of signaling pathways, effectively lowering the threshold for T cell and NK cell activation and enhancing their anti-tumor functions.

Physicochemical Properties and Storage

PropertyValueReference
Target Cbl-b E3 Ubiquitin LigaseMedChemExpress
IC50 15 nMMedChemExpress
EC50 (T-cell activation) 0.41 µMMedChemExpress
Molecular Weight 498.62 g/mol (for Cbl-b-IN-1)GlpBio
Solubility Soluble in DMSOGlpBio
Storage Store as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.GlpBio

Note: Some data is for the similar compound Cbl-b-IN-1 and should be considered as a reference.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the general effects of Cbl-b inhibition.

ParameterCell TypeAssayValue
IC50Enzyme AssayCbl-b E3 Ligase Activity15 nM
EC50T cellsT-cell Function Activation0.41 µM
IC50 (Cbl-b-IN-1)Enzyme AssayCbl-b E3 Ligase Activity< 100 nM

Signaling Pathways

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PLCg1 PLCg1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 PI3K PI3K CD28->PI3K NFAT NFAT PLCg1->NFAT AP1 AP1 Vav1->AP1 Akt Akt PI3K->Akt NFkB NFkB Akt->NFkB Cytokines Cytokines NFAT->Cytokines AP1->Cytokines NFkB->Cytokines Proliferation Proliferation Cytokines->Proliferation Cbl_b Cbl_b Cbl_b->PLCg1 Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b_IN_15 Cbl_b_IN_15 Cbl_b_IN_15->Cbl_b

Experimental Workflows

Experimental_Workflow cluster_T_Cell_Assay T Cell Activation Assay cluster_NK_Cell_Assay NK Cell Cytotoxicity Assay T_cell_iso Isolate T cells (e.g., from PBMCs) T_cell_stim Stimulate with anti-CD3/CD28 T_cell_iso->T_cell_stim T_cell_treat Treat with this compound T_cell_stim->T_cell_treat T_cell_culture Culture for 24-72h T_cell_treat->T_cell_culture T_cell_prolif Measure Proliferation (e.g., CFSE, MTS) T_cell_culture->T_cell_prolif T_cell_cytokine Measure Cytokine Release (IL-2, IFN-γ by ELISA) T_cell_culture->T_cell_cytokine NK_cell_iso Isolate NK cells NK_cell_treat Treat NK cells with This compound NK_cell_iso->NK_cell_treat Target_cell_prep Prepare Target Cells (e.g., K562, labeled with Calcein-AM) Co_culture Co-culture NK and Target cells (various E:T ratios) Target_cell_prep->Co_culture NK_cell_treat->Co_culture Cytotoxicity_measure Measure Target Cell Lysis (e.g., Calcein release) Co_culture->Cytotoxicity_measure

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell types and experimental conditions. Recommended starting concentrations for this compound are based on its known EC50 and may require titration.

T Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T cells in response to stimulation and treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells

  • RPMI-1640 medium with 10% FBS

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plate

  • Flow cytometer

Procedure:

  • Prepare anti-CD3 coated plates: Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

  • Label T cells with CFSE: Resuspend T cells at 1 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash cells twice with complete medium.

  • Cell Seeding: Resuspend CFSE-labeled T cells in complete medium and seed them into the anti-CD3 coated plate at 2 x 10^5 cells/well.

  • Treatment: Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well. Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.1 µM to 10 µM. Add the diluted inhibitor to the respective wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with a viability dye and antibodies against T cell markers (e.g., CD4, CD8) if needed. Analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the serial dilution of CFSE dye in daughter cells.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This protocol assesses the ability of NK cells to lyse target tumor cells, and how this is affected by this compound.

Materials:

  • Isolated human NK cells (effector cells)

  • Target tumor cell line (e.g., K562)

  • RPMI-1640 medium with 10% FBS

  • Calcein-AM

  • This compound (stock solution in DMSO)

  • 96-well round-bottom plate

  • Fluorescence plate reader

Procedure:

  • Label Target Cells: Resuspend K562 target cells at 1 x 10^6 cells/mL in PBS. Add Calcein-AM to a final concentration of 5-10 µM and incubate for 30 minutes at 37°C. Wash cells twice with complete medium.

  • Prepare Effector Cells: Resuspend NK cells in complete medium. Pre-treat the NK cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-4 hours at 37°C.

  • Co-culture: Seed the Calcein-AM labeled target cells into a 96-well round-bottom plate at 1 x 10^4 cells/well. Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Controls:

    • Spontaneous release: Target cells with medium only.

    • Maximum release: Target cells with 1% Triton X-100.

  • Incubation: Centrifuge the plate at 200 x g for 2 minutes to facilitate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Cytokine Release Assay (ELISA for IL-2 and IFN-γ)

This protocol measures the secretion of key cytokines from activated T cells.

Materials:

  • Supernatants from the T cell proliferation assay (or a separately set up T cell activation experiment)

  • Human IL-2 ELISA kit

  • Human IFN-γ ELISA kit

  • Microplate reader

Procedure:

  • Collect Supernatants: After the desired incubation period in the T cell activation assay (e.g., 24-48 hours), centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet.

  • Perform ELISA: Follow the manufacturer's instructions provided with the human IL-2 and IFN-γ ELISA kits. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

    • Reading the absorbance at the specified wavelength.

  • Data Analysis: Calculate the concentration of IL-2 and IFN-γ in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a potent tool for studying the role of Cbl-b in immune regulation and for exploring the therapeutic potential of Cbl-b inhibition. The provided application notes and protocols offer a framework for utilizing this compound in cell culture to investigate its effects on T cell and NK cell function. Researchers should optimize the experimental conditions for their specific systems to obtain the most reliable and informative results.

References

Application Notes and Protocols for In Vivo Dosing of Cbl-b Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells, Natural Killer (NK) cells, and other immune cells.[1][2][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory pathways like CD28, Cbl-b establishes a threshold for immune cell activation, thereby maintaining immune tolerance.[4][5][6] Genetic knockout of Cbl-b in mice leads to T-cell hyperactivation and spontaneous tumor rejection, highlighting its potential as a therapeutic target in immuno-oncology.[1][7] Small molecule inhibitors of Cbl-b aim to release this "brake" on the immune system, enhancing anti-tumor immunity.[3][8]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative Cbl-b inhibitor, referred to here as Cbl-b-IN-15, in preclinical mouse models of cancer. The protocols are based on published data for well-characterized Cbl-b inhibitors such as NX-1607.[7][9][10]

Application Notes

The primary application of Cbl-b inhibitors in mouse models is to evaluate their anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][2][3] The most relevant mouse models for this purpose are syngeneic tumor models, which utilize immunocompetent mice, ensuring that the therapeutic effect mediated by the host immune system can be accurately assessed.[1][3][9] The CT26 colon carcinoma model in BALB/c mice and the MC38 colon adenocarcinoma model in C57BL/6 mice are commonly used and have shown responsiveness to Cbl-b inhibition.[9]

Oral administration is the preferred route for recently developed Cbl-b inhibitors due to favorable pharmacokinetic profiles.[2][9] Dosing is typically performed once daily (QD), although the optimal frequency should be determined through pharmacokinetic and pharmacodynamic (PK/PD) studies.[9] Efficacy is generally correlated with sustained target engagement, leading to enhanced T-cell and NK-cell function within the tumor microenvironment.[9][11]

Quantitative Data Summary

The following tables summarize representative in vivo dosing and experimental model data for Cbl-b inhibitors based on preclinical studies.

Table 1: In Vivo Dosing Regimens for Cbl-b Inhibitors

CompoundDoseRoute of AdministrationDosing ScheduleMouse StrainReference
NX-1607 10 mg/kgOral (PO)Once Daily (QD)BALB/c[9]
NX-1607 30 mg/kgOral (PO)Once Daily (QD)BALB/c, C57BL/6[9]
Peptide Inhibitor 4 mg/kgIntraperitoneal (i.p.)Single Dose (for PK)Not Specified[12]
Peptide Inhibitor 5 mg/kgIntraperitoneal (i.p.)Once Daily (QD)Not Specified[12]

Table 2: Common Syngeneic Mouse Models for Cbl-b Inhibitor Efficacy Studies

Cell LineCancer TypeMouse StrainImplantationKey CharacteristicsReference
CT26 Colon CarcinomaBALB/cSubcutaneous (s.c.)Highly immunogenic, responsive to checkpoint inhibitors.[1][3][9][11]
MC38 Colon AdenocarcinomaC57BL/6Subcutaneous (s.c.)Moderately immunogenic.[9]
4T1 Mammary CarcinomaBALB/cMammary Fat PadHighly metastatic, immunosuppressive microenvironment.[9]
A20 B-cell LymphomaBALB/cSubcutaneous (s.c.)Model for hematological malignancies.[13]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a solution or suspension suitable for oral gavage in mice. The choice of vehicle is critical and should be optimized for the specific physicochemical properties of the inhibitor.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Carboxymethyl cellulose (CMC)

  • Sterile water or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection: For a novel compound, test solubility in various common vehicles. A common vehicle system for oral dosing of hydrophobic small molecules is a formulation containing PEG400 and Tween 80, or a suspension using CMC.[4][8][14]

  • Example Formulation (10% DMSO, 40% PEG400, 50% Water): a. Calculate the required amount of this compound for the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 10 mL/kg dosing volume). b. Weigh the this compound powder and place it in a sterile tube. c. Add DMSO to 10% of the final volume and vortex thoroughly until the compound is fully dissolved. d. Add PEG400 to 40% of the final volume and vortex. e. Add sterile water to bring the solution to the final volume and vortex until a clear, homogenous solution is formed. Gentle warming or sonication may be used if necessary.

  • Example Formulation (0.5% CMC, 0.2% Tween 80 in Water): a. Prepare the vehicle by first dissolving Tween 80 in sterile water, then slowly adding CMC while vortexing to avoid clumping. Mix until fully hydrated. b. Weigh the this compound powder. c. Add a small amount of the vehicle to the powder to create a paste. d. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

  • Final Preparation: a. Prepare the formulation fresh daily before administration. b. Vortex the formulation vigorously before drawing each dose to ensure homogeneity, especially for suspensions. c. The control (vehicle) group should receive the identical formulation without the active compound.

Protocol 2: In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

This protocol outlines a typical efficacy study to assess the anti-tumor activity of this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • CT26 colon carcinoma cells

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 25-27 gauge needles

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Digital calipers

  • Animal scale

Procedure:

  • Cell Preparation: a. Culture CT26 cells under standard conditions. b. Harvest cells when they are in the logarithmic growth phase. Wash with sterile PBS. c. Perform a cell count and assess viability (should be >95%). d. Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.[1]

  • Tumor Implantation: a. Shave the right flank of each BALB/c mouse. b. Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the shaved flank.[1]

  • Tumor Monitoring and Group Randomization: a. Monitor mice for tumor growth. Tumors should become palpable within 7-11 days.[1] b. Measure tumors using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When tumor volumes reach an average of 30-50 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, Anti-PD-1, Combination).[9]

  • Drug Administration: a. Administer this compound (or vehicle) via oral gavage once daily at the predetermined dose (e.g., 30 mg/kg).[9] The dosing volume is typically 10 mL/kg of body weight. b. For combination studies, administer other agents (e.g., anti-PD-1 antibody at 10 mg/kg) via intraperitoneal injection twice weekly.[9]

  • Data Collection and Endpoints: a. Continue to measure tumor volume and body weight 2-3 times per week. b. Monitor animal health daily. c. The primary endpoint is typically tumor growth inhibition (TGI). d. Secondary endpoints can include survival, analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry, and cytokine profiling. e. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ volume) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

Mandatory Visualizations

Signaling Pathway Diagram

Cbl_b_Signaling cluster_APC Antigen Presenting Cell (APC) TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates Antigen Antigen (Signal 1) Antigen->TCR Binds CD80_86 CD80/86 (Signal 2) CD80_86->CD28 Binds VAV1 VAV1 ZAP70->VAV1 PLCG1 PLCγ1 ZAP70->PLCG1 Degradation Proteasomal Degradation ZAP70->Degradation Activation T-Cell Activation (Proliferation, Cytokine Release) VAV1->Activation VAV1->Degradation PLCG1->Activation PLCG1->Degradation PI3K->Activation PI3K->Degradation Cblb Cbl-b Cblb->ZAP70 Ub Cblb->VAV1 Ub Cblb->PLCG1 Ub Cblb->PI3K Ub Ub Ubiquitin Ub->Cblb Inhibitor This compound Inhibitor->Cblb Inhibits

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Experimental Workflow Diagram

InVivo_Workflow cluster_Treatment Treatment Phase (e.g., 21 days) Start Start CellCulture 1. Propagate CT26 Tumor Cells Start->CellCulture Harvest 2. Harvest and Prepare Cell Suspension (2e7 cells/mL in PBS) CellCulture->Harvest Implant 3. Subcutaneously Implant 2e6 Cells into BALB/c Mice Harvest->Implant Monitor 4. Monitor Tumor Growth (Measure 2-3x / week) Implant->Monitor Randomize 5. Randomize Mice when Tumors are ~50 mm³ Monitor->Randomize Dosing 6. Daily Oral Dosing (Vehicle or this compound) Randomize->Dosing Measurements 7. Continue Tumor Volume and Body Weight Measurements Dosing->Measurements Endpoint 8. Endpoint Analysis Measurements->Endpoint At study conclusion or humane endpoint Data Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Curves - Ex Vivo Analysis (TILs) Endpoint->Data End End Data->End

Caption: Workflow for a syngeneic mouse model efficacy study.

References

Application Note: Cbl-b-IN-15 T Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T cell activation, proliferation, and anti-tumor immunity.[1][2][3] It acts as a gatekeeper, setting the threshold for T cell activation and enforcing the need for co-stimulatory signals, such as through CD28.[4][5] By ubiquitinating key components of the T cell receptor (TCR) signaling pathway, Cbl-b attenuates downstream signals, leading to immune tolerance.[6][7] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance T cell effector functions.[3][8] Cbl-b-IN-15 is a small molecule inhibitor designed to target Cbl-b, thereby lowering the T cell activation threshold and promoting a robust anti-tumor immune response.[9]

This application note provides a detailed protocol for assessing the effect of this compound on T cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, a standard method for tracking cell divisions via flow cytometry.[10]

Cbl-b Signaling Pathway in T Cell Activation

Upon engagement of the T Cell Receptor (TCR) and the co-stimulatory receptor CD28, a signaling cascade is initiated, leading to T cell activation and proliferation. Cbl-b acts as a negative regulator in this pathway by targeting key signaling proteins like Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination and degradation.[3][6][11] The inhibitor this compound blocks this E3 ligase activity, preventing the degradation of these signaling molecules. This leads to sustained downstream signaling through pathways like MAPK/ERK and PI3K/Akt, resulting in enhanced T cell activation, cytokine production (e.g., IL-2), and proliferation.[3][12]

G cluster_1 T Cell MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) PLCg1 PLCγ1 TCR->PLCg1 PI3K PI3K CD28->PI3K ERK ERK PLCg1->ERK Akt Akt PI3K->Akt Proliferation Activation & Proliferation Akt->Proliferation ERK->Proliferation Cblb Cbl-b Cblb->PLCg1 Ubiquitination Cblb->PI3K Ubiquitination Inhibitor This compound Inhibitor->Cblb G A Isolate PBMCs from Whole Blood using Ficoll B Wash and Count Cells A->B C Label Cells with CFSE Dye (1-5 µM, 10 min, 37°C) B->C D Quench and Wash Labeled Cells C->D E Plate Cells (1x10^5/well) D->E F Add this compound (Dose-Response) & Vehicle Control E->F G Pre-incubate (2-4 hours) F->G H Stimulate T Cells (e.g., anti-CD3/CD28) G->H I Incubate (4-5 Days, 37°C) H->I J Harvest and Stain Cells (Surface Markers, Viability Dye) I->J K Analyze Proliferation by Flow Cytometry J->K G Stim TCR/CD28 Stimulation Activation T Cell Activation & Proliferation Stim->Activation Cblb Cbl-b (Negative Regulator) Cblb->Activation Inhibits Inhibitor This compound Inhibitor->Cblb Inhibits

References

Application Notes and Protocols for Measuring Cbl-b-IN-15 Activity with a TR-FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b dampens the activation of T cells, B cells, and NK cells, making it an attractive therapeutic target for enhancing anti-tumor immunity.[2][4] Cbl-b-IN-15 is a potent inhibitor of Cbl-b with a reported IC50 of 15 nM.[5][6] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) of enzyme inhibitors.[4] The principle of the Cbl-b TR-FRET assay is based on the detection of Cbl-b's E3 ligase activity, either through auto-ubiquitination or substrate ubiquitination.[4][7] In a typical auto-ubiquitination assay, a terbium-labeled antibody recognizes a tagged Cbl-b protein (donor), and a fluorescently labeled ubiquitin (acceptor) is brought into proximity upon ubiquitination, resulting in a FRET signal.[4] Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the TR-FRET signal.

Cbl-b Signaling Pathway

Cbl-b is a crucial intracellular checkpoint that modulates immune cell activation.[4] It is recruited to activated receptor complexes in immune cells where it ubiquitinates various signaling proteins, targeting them for degradation or altering their function. This negative regulatory role is critical in maintaining immune homeostasis and preventing autoimmunity.[1]

Cbl_b_Signaling_Pathway Cbl-b Negative Regulatory Signaling Pathway cluster_Cblb Cbl-b Regulation TCR TCR Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K CD28->PI3K PLCg1 PLCγ1 Vav1->PLCg1 Proteasomal_Degradation Proteasomal Degradation Vav1->Proteasomal_Degradation T_Cell_Activation T-Cell Activation PI3K->T_Cell_Activation PI3K->Proteasomal_Degradation PLCg1->T_Cell_Activation PLCg1->Proteasomal_Degradation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->PLCg1 Ub Ubiquitin TR_FRET_Workflow TR-FRET Assay Workflow for Cbl-b Inhibition cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Reagent_Mix Prepare Assay Buffer and Reagent Mixes Inhibitor_Dilution Prepare Serial Dilution of this compound Dispense_Inhibitor Dispense this compound to 384-well Plate Add_Enzyme_Mix Add Cbl-b/E1/E2 Mix Dispense_Inhibitor->Add_Enzyme_Mix Initiate_Reaction Initiate with ATP/ Biotin-Ubiquitin Mix Add_Enzyme_Mix->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Add_Detection_Reagents Add TR-FRET Detection Reagents (Tb-Ab, SA-Acceptor) Incubate->Add_Detection_Reagents Incubate_Detection Incubate at RT Add_Detection_Reagents->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

References

Application Notes and Protocols: Cbl-b Target Engagement using the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] By inhibiting Cbl-b, the anti-tumor immune response can be enhanced.[2] Cbl-b-IN-15 is a novel small molecule inhibitor designed to target Cbl-b. Verifying the direct binding of this compound to its intended target within a cellular context is a crucial step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the target engagement of a compound in cells and tissues.[5][6][7][8] This assay relies on the principle that ligand binding can alter the thermal stability of a protein.[6] This document provides a detailed protocol for utilizing CETSA to validate the cellular target engagement of this compound.

Cbl-b Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins, marking them for degradation.[2][9] This dampens the signaling cascade downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[9] Inhibition of Cbl-b is expected to block this degradation, leading to sustained T-cell activation and an enhanced anti-tumor immune response.

Cbl_b_Signaling_Pathway cluster_TCell T-Cell cluster_Cbl_b Cbl-b Regulation TCR TCR Signaling_Proteins Downstream Signaling Proteins (e.g., PI3K, Vav1) TCR->Signaling_Proteins Activation CD28 CD28 CD28->Signaling_Proteins Co-stimulation Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Proteins->Activation Ubiquitination Ubiquitination & Degradation Signaling_Proteins->Ubiquitination Cbl_b Cbl-b Cbl_b->Ubiquitination Catalyzes Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits CETSA_Workflow Start Start Cell_Culture Cell Culture (e.g., Jurkat, Primary T-cells) Start->Cell_Culture Compound_Treatment Compound Treatment (this compound vs. Vehicle) Cell_Culture->Compound_Treatment Heating_Step Heating Step (Temperature Gradient or Isothermal Challenge) Compound_Treatment->Heating_Step Cell_Lysis Cell Lysis Heating_Step->Cell_Lysis Separation Separation of Soluble and Aggregated Proteins (Centrifugation) Cell_Lysis->Separation Protein_Quantification Protein Quantification (e.g., Western Blot, HiBiT) Separation->Protein_Quantification Data_Analysis Data Analysis (Melt Curve or ITDRF Curve) Protein_Quantification->Data_Analysis End End Data_Analysis->End

References

Application Notes: Cbl-b-IN-15 for Ubiquitination Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune cell activation.[1][2] It acts as a key negative regulator, or immune checkpoint, by targeting signaling proteins for ubiquitination, thereby setting the activation threshold for T cells and Natural Killer (NK) cells.[3][4] Due to its role in suppressing anti-tumor immunity, Cbl-b has emerged as a promising therapeutic target in oncology.[5][6] Inhibiting Cbl-b can unleash a potent anti-cancer immune response.[4][5]

Cbl-b-IN-15 is a potent and selective inhibitor of Cbl-b with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[7][8] It has been shown to activate T-cell function with a half-maximal effective concentration (EC50) of 0.41 µM.[7][8] These application notes provide detailed protocols for utilizing this compound in biochemical ubiquitination assays to characterize its inhibitory activity and to screen for other potential Cbl-b inhibitors.

Mechanism of Action

The ubiquitination process is a three-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[9] The E3 ligase, such as Cbl-b, is responsible for substrate specificity. Cbl-b uses its RING finger domain to recruit an E2 enzyme loaded with ubiquitin and facilitates the transfer of ubiquitin to specific lysine residues on a target protein.[10][11] This can lead to protein degradation or modulation of signaling pathways. This compound inhibits this final step, preventing the ubiquitination of Cbl-b substrates.

Cbl-b Signaling and Inhibition Pathway

The following diagram illustrates the central role of Cbl-b in T-cell activation and the mechanism of its inhibition. Upon T-cell receptor (TCR) and CD28 co-stimulation, downstream signaling molecules are activated. Cbl-b ubiquitinates key proteins in this pathway, such as the p85 subunit of PI3K, leading to dampened T-cell activation. This compound blocks this ubiquitination step, resulting in sustained signaling and enhanced T-cell activation.

Cbl_b_Pathway cluster_TCell T Cell cluster_Cblb Cbl-b Complex MHC MHC TCR TCR MHC->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Lck Lck TCR->Lck PI3K PI3K (p85) CD28->PI3K Lck->PI3K Akt Akt PI3K->Akt Activation T Cell Activation (Proliferation, Cytokine Release) Akt->Activation Cblb Cbl-b Cblb->PI3K Ubiquitination & Inhibition E2 E2-Ub E2->Cblb Inhibitor This compound Inhibitor->Cblb Inhibition

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating PI3K. This compound blocks this process.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified and compared. The following table provides key performance metrics for the compound.

ParameterValueDescription
IC50 (Biochemical) 15 nMConcentration of this compound required to inhibit 50% of Cbl-b E3 ligase activity in a cell-free biochemical assay.[7][8]
EC50 (Cell-based) 0.41 µMConcentration of this compound required to achieve 50% of the maximum T-cell activation effect in a cell-based assay (e.g., IL-2 release).[7][8]
Selectivity HighWhile specific selectivity data against other E3 ligases (e.g., c-Cbl) is not detailed in the search results, potent IC50 suggests high selectivity. Further testing is recommended.

Experimental Protocols

Two primary methods are presented for assaying Cbl-b ubiquitination and its inhibition by this compound: a traditional Western blot-based assay for direct visualization and a high-throughput TR-FRET assay for screening applications.

Experimental Workflow: In Vitro Ubiquitination Assay

The general workflow for an in vitro ubiquitination assay involves combining the necessary enzymes and substrates, initiating the reaction with ATP, and then detecting the resulting ubiquitination.

Ubiquitination_Workflow cluster_detection Detection Methods A 1. Prepare Reagents (E1, E2, Cbl-b, Ubiquitin, Substrate) C 3. Assemble Reaction Mix Add reagents and inhibitor to microplate A->C B 2. Prepare this compound Dilutions B->C D 4. Initiate Reaction Add ATP solution C->D E 5. Incubate (e.g., 37°C for 60-120 min) D->E F 6. Stop Reaction Add SDS-PAGE Sample Buffer E->F G 7. Detection F->G G1 Western Blot (Anti-Ubiquitin, Anti-Substrate) G2 TR-FRET / Luminescence (Plate Reader) H 8. Data Analysis (Densitometry or Signal Quantification) G->H I 9. IC50 Curve Generation H->I

Caption: General workflow for an in vitro ubiquitination assay to test Cbl-b inhibitors.

Protocol 1: In Vitro Ubiquitination Assay with Western Blot Detection

This protocol allows for the direct visualization of substrate ubiquitination (or Cbl-b auto-ubiquitination) and its inhibition.

1. Materials and Reagents

  • Enzymes: Recombinant human E1 (UBE1), E2 (UbcH5b/UBE2D2), and Cbl-b.[12][13]

  • Substrates: Biotinylated-Ubiquitin, unlabeled Ubiquitin, and a target substrate (e.g., recombinant Syk or EGFR cytoplasmic domain).[12] Alternatively, for auto-ubiquitination assays, no additional substrate is needed.[9]

  • Inhibitor: this compound, dissolved in DMSO.

  • Buffers & Solutions:

    • 10X Ubiquitination Buffer: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl2, 10 mM DTT.

    • ATP Solution: 20 mM ATP in water.

    • 2X SDS-PAGE Sample Buffer.

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Antibodies:

    • Primary: Anti-Ubiquitin antibody, anti-Substrate antibody, or Streptavidin-HRP (for biotin-ubiquitin).

    • Secondary: HRP-conjugated secondary antibody.

  • Equipment: Incubator, SDS-PAGE and Western blot apparatus, imaging system.

2. Reagent Preparation for a 50 µL Reaction

ComponentStock Conc.Final Conc.Volume for 1 Rxn
10X Ubiquitination Buffer10X1X5 µL
E1 (UBE1)1 µM10-50 nM0.5-2.5 µL
E2 (UbcH5b)40 µM100-250 nM0.25-0.6 µL
Cbl-b10 µM50-100 nM0.5-1 µL
Ubiquitin (Biotinylated)1 mg/mL0.02 mg/mL1 µL
Substrate (e.g., Syk)100 µM200 nM1 µL
This compound or DMSO50X Final1X1 µL
ATP Solution20 mM2 mM5 µL
Nuclease-Free Water--Up to 50 µL

3. Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. A typical starting range for the final assay concentration would be 1 nM to 10 µM.

  • Assemble Reaction Mix: In a microcentrifuge tube, combine the ubiquitination buffer, E1, E2, Cbl-b, ubiquitin, and substrate.

  • Add Inhibitor: Add 1 µL of the diluted this compound or DMSO (for the vehicle control) to the reaction mix. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to Cbl-b.

  • Initiate Reaction: Start the reaction by adding the ATP solution. Mix gently.

  • Incubate: Incubate the reaction at 37°C for 60-120 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume (50 µL) of 2X SDS-PAGE sample buffer. Boil the samples at 95°C for 5 minutes.

  • Western Blot: a. Load 20-30 µL of each reaction onto an SDS-PAGE gel and separate the proteins. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-ubiquitin or Streptavidin-HRP) overnight at 4°C. e. Wash the membrane 3 times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash 3 times with TBST. h. Add ECL substrate and visualize the bands using an imaging system.

4. Expected Results

The control (DMSO) lane should show a high-molecular-weight smear or ladder of bands above the unmodified substrate, indicating poly-ubiquitination.[14] Lanes with increasing concentrations of this compound should show a dose-dependent reduction in this ubiquitination signal.

Protocol 2: Homogeneous Time-Resolved FRET (TR-FRET) Assay

This protocol is adapted for high-throughput screening in a 384-well format and measures Cbl-b auto-poly-ubiquitination.[15][16]

1. Principle

This assay measures the proximity of two ubiquitin molecules within a poly-ubiquitin chain. One ubiquitin is labeled with a FRET donor (e.g., Europium cryptate) and another with a FRET acceptor (e.g., Cy5). When Cbl-b forms a poly-ubiquitin chain on itself, the donor and acceptor are brought close enough for FRET to occur. This compound will inhibit this process, leading to a decrease in the FRET signal.

2. Materials and Reagents

  • Enzymes & Substrates: GST-tagged Cbl-b, E1, E2 (UbcH5b), ATP.

  • Detection Reagents: Europium-labeled Ubiquitin (Donor), Cy5-labeled Ubiquitin (Acceptor).

  • Inhibitor: this compound in DMSO.

  • Buffer: Assay buffer provided with a commercial kit (e.g., from BPS Bioscience) or a Tris-based buffer as described in Protocol 1.

  • Equipment: 384-well low-volume plates (white or black), a plate reader capable of TR-FRET measurements.

3. Procedure

  • Prepare Reagents: Thaw all reagents on ice. Prepare a master mix of E1, E2, Eu-Ub, and Cy5-Ub in assay buffer.

  • Dispense Inhibitor: Dispense this compound dilutions in DMSO into the 384-well plate (e.g., 50 nL).

  • Add Cbl-b: Add GST-Cbl-b solution to each well.

  • Add Master Mix: Add the enzyme/ubiquitin master mix to each well.

  • Initiate Reaction: Add ATP to each well to start the reaction. The final volume is typically 10-20 µL.

  • Incubate: Incubate the plate at 37°C for the desired time (e.g., 120 minutes). The reaction can often be read kinetically.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Plot the ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Disclaimer: These protocols provide a general framework. Optimal concentrations of enzymes, substrates, and incubation times should be determined empirically for each specific experimental setup.

References

Application Notes and Protocols: Cbl-b Inhibitor Treatment in CT-26 Syngeneic Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1] In immune cells, particularly T cells and Natural Killer (NK) cells, Cbl-b establishes the activation threshold, preventing excessive or autoimmune reactions.[2][3] By ubiquitinating key signaling proteins, Cbl-b attenuates T-cell receptor (TCR) and NK cell activation pathways.[1] In the context of oncology, the tumor microenvironment can exploit these inhibitory signals to evade immune destruction.

Inhibition of Cbl-b has emerged as a promising immuno-oncology strategy.[2] By blocking Cbl-b activity, the brakes on the immune system are released, leading to enhanced activation and proliferation of tumor-fighting T cells and NK cells.[1] This approach effectively lowers the threshold for immune cell activation, allowing for a more robust anti-tumor response.[4]

The CT-26 syngeneic mouse model is a cornerstone for preclinical immuno-oncology research.[5] Derived from a colon carcinoma in a BALB/c mouse, the CT-26 cell line, when implanted in immunocompetent BALB/c mice, allows for the study of therapeutic agents in the context of a fully functional immune system.[6] This model is highly valuable for evaluating the efficacy of immunotherapies, such as Cbl-b inhibitors, and for dissecting the mechanisms of immune-mediated tumor rejection.[5]

Mechanism of Action of Cbl-b Inhibition

Cbl-b acts as a gatekeeper in T cells, enforcing the need for co-stimulatory signals (like CD28) for full activation.[4] When Cbl-b is inhibited, T cells can be activated more readily, even in the absence of strong co-stimulation, leading to increased proliferation and secretion of effector cytokines like IL-2 and IFN-γ.[4] Similarly, Cbl-b inhibition enhances the cytotoxic function and cytokine production of NK cells.[3][7] The collective effect of Cbl-b inhibition is the potentiation of both the adaptive (T cell) and innate (NK cell) anti-tumor immune responses.[4]

Cbl_b_Signaling_Pathway cluster_TCell T Cell cluster_APC Antigen Presenting Cell (APC) TCR TCR Engagement Signaling Downstream Signaling Proteins TCR->Signaling CD28 CD28 Co-stimulation Cbl_b Cbl-b CD28->Cbl_b Inhibits CD28->Signaling Cbl_b->Signaling Ubiquitinates & Inhibits Inhibitor Cbl-b Inhibitor (e.g., Cbl-b-IN-15) Inhibitor->Cbl_b Blocks Activation T Cell Activation (IL-2, IFN-γ production, Proliferation) Signaling->Activation Activates MHC MHC MHC->TCR Presents Antigen CD80_86 CD80/CD86 CD80_86->CD28 Binds Experimental_Workflow A 1. CT-26 Cell Culture B 2. Subcutaneous Implantation (BALB/c Mice) A->B C 3. Tumor Growth to ~50 mm³ B->C D 4. Randomize into Groups (Vehicle, this compound) C->D E 5. Daily Dosing (e.g., Oral Gavage) D->E F 6. Monitor Tumor Volume & Body Weight (2-3x / week) E->F G 7. Endpoint Analysis F->G H Tumor Growth Inhibition (TGI) Calculation G->H I Tumor Excision for Flow Cytometry / RNA-seq G->I J Survival Analysis G->J

References

Application Note: Assessing Cytokine Release with Cbl-b-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of various immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[1][2][3] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a crucial threshold for immune cell activation, thereby maintaining immune tolerance and preventing autoimmunity.[1][4][5] However, in the context of oncology, this regulation can impede the immune system's ability to mount an effective anti-tumor response.[6]

Inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[6][7] Small molecule inhibitors of Cbl-b can remove this intrinsic brake on the immune system, leading to augmented T-cell and NK cell proliferation, enhanced cytokine production, and potent anti-tumor activity.[3][7][8] Cbl-b-IN-15 is a potent inhibitor of Cbl-b with a reported IC50 of 15 nM.[9] It has been shown to activate T-cell function with an EC50 of 0.41 μM, making it a valuable tool for investigating the therapeutic potential of Cbl-b inhibition.[9] This document provides detailed protocols for assessing the impact of this compound on cytokine release from immune cells.

Mechanism of Action: Cbl-b Inhibition

Cbl-b exerts its inhibitory function downstream of the T-cell receptor (TCR) and co-stimulatory receptor signaling pathways.[7] Upon TCR engagement without adequate co-stimulation (e.g., via CD28), Cbl-b is activated and ubiquitinates key signaling intermediates such as Phospholipase C-gamma 1 (PLCγ1) and Vav1.[6][10] This marks them for degradation, thereby attenuating the signaling cascade required for full T-cell activation and cytokine production. This compound blocks the E3 ligase activity of Cbl-b, preventing the ubiquitination of these key signaling molecules. This results in sustained signaling, a lower threshold for T-cell activation, and consequently, enhanced production of effector cytokines like IL-2 and IFN-γ.[8][10]

Cbl_b_Signaling_Pathway cluster_T_Cell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP70 TCR->ZAP70 Phosphorylates Cbl_b Cbl-b CD28->Cbl_b Inhibits (via degradation) Activation T-Cell Activation (Cytokine Release, Proliferation) CD28->Activation Promotes LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Recruits Vav1 Vav1 LAT->Vav1 Recruits PLCg1->Activation Ub Ubiquitination & Degradation PLCg1->Ub Vav1->Activation Vav1->Ub Cbl_b->PLCg1 Ubiquitinates Cbl_b->Vav1 Ubiquitinates Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits

Caption: Cbl-b signaling pathway in T-cell activation.

Data Presentation: Effect of Cbl-b Inhibition on Cytokine Release

The inhibition of Cbl-b has been demonstrated to significantly increase the production of key pro-inflammatory and effector cytokines from various immune cells. The table below summarizes representative quantitative data from studies involving Cbl-b knockout models or small molecule inhibitors.

Cell TypeStimulusCytokine MeasuredEffect of Cbl-b Inhibition/DeficiencyReference(s)
Human PBMCsanti-CD3/CD28IL-2, IFN-γDramatically increased secretion[10]
Murine T-cellsanti-CD3IL-2Increased production[10][11]
Murine Dendritic Cells (DCs)LPS (TLR4 agonist)TNF-α, IL-6Significantly increased production[6]
Human NK CellsCo-culture with K562 cellsIFN-γIncreased production[12]
Murine MacrophagesSaturated Fatty AcidsIL-6Enhanced expression[13][14]

Experimental Protocols

The following protocols provide a framework for assessing the effect of this compound on cytokine release from primary human T-cells.

Experimental_Workflow cluster_workflow Cytokine Release Assay Workflow A 1. Isolate PBMCs (e.g., from buffy coat using Ficoll-Paque gradient) B 2. Isolate T-Cells (Optional, via negative selection) A->B for pure T-cell culture C 3. Cell Seeding (Plate cells at desired density, e.g., 2x10^5 cells/well) A->C B->C D 4. Pre-treatment (Add serial dilutions of This compound and vehicle control) C->D E 5. Incubation (Incubate for 1-2 hours) D->E F 6. Stimulation (Add T-cell stimulants, e.g., anti-CD3/CD28 beads or soluble antibodies) E->F G 7. Incubation (Incubate for 24-72 hours at 37°C, 5% CO2) F->G H 8. Collect Supernatant (Centrifuge plate and carefully collect the supernatant) G->H I 9. Cytokine Quantification (Analyze using ELISA, Multiplex Assay, or CBA) H->I

Caption: General workflow for a cytokine release assay.
Protocol 1: In Vitro T-Cell Cytokine Release Assay

This protocol describes how to treat isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells with this compound and stimulate them to produce cytokines.

Materials and Reagents:

  • Human PBMCs or purified T-cells

  • This compound (MedChemExpress, HY-145698 or equivalent)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)

  • T-cell stimulants (e.g., anti-CD3/CD28 Dynabeads, or plate-bound anti-CD3 antibody and soluble anti-CD28 antibody)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using a density gradient medium (e.g., Ficoll-Paque). For a pure T-cell population, further isolate T-cells using a negative selection magnetic bead kit.

  • Cell Seeding: Resuspend cells in complete RPMI-1640 medium. Seed 2 x 10^5 cells in a volume of 100 µL into each well of a 96-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM) in complete RPMI medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid toxicity.

  • Pre-treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO2.

  • Stimulation:

    • For bead-based stimulation: Add anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.

    • For soluble stimulation: Use plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the media.

  • Final Incubation: Add 50 µL of the stimulant solution to the wells for a final volume of 200 µL. Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The optimal time depends on the specific cytokine being measured (e.g., 24h for IL-2, 48-72h for IFN-γ).

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

Protocol 2: Cytokine Quantification by ELISA

This protocol provides a general procedure for quantifying a specific cytokine (e.g., IFN-γ or IL-2) in the collected supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

Materials and Reagents:

  • ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)

  • Collected cell culture supernatants

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Reagent Diluent (as specified in the kit)

  • TMB Substrate Solution

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[16]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C (if not using a pre-coated plate).

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate. Add 100 µL of the prepared standards and collected supernatants (diluted if necessary) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[16]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.

  • Reaction Stopping: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the optical density (OD) of each well at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Use the standard curve to calculate the concentration of the cytokine in each sample.

Alternative Quantification Methods: For simultaneous measurement of multiple cytokines from a single sample, multiplex assays such as Luminex-based assays or Cytometric Bead Arrays (CBA) are highly recommended.[15][17][18] These methods provide a more comprehensive profile of the immune response following Cbl-b inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cbl-b-IN-15 Concentration for T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in T cell activation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b)[1][2]. Cbl-b is a key negative regulator of T cell activation.[3][4] By inhibiting Cbl-b, this compound effectively "releases the brake" on T cell activation, leading to enhanced T cell proliferation, cytokine production, and effector function.[3][4] This is achieved by preventing the ubiquitination and subsequent degradation of key signaling proteins downstream of the T cell receptor (TCR) and CD28 co-stimulatory receptor.[5][6][7]

Q2: What is the recommended starting concentration for this compound in a T cell activation assay?

A2: Based on available data, a good starting point for dose-response experiments is to bracket the reported EC50 value for T cell activation, which is 0.41 µM.[1][2] We recommend a concentration range of 0.01 µM to 5 µM to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: For a similar compound, Cbl-b-IN-1, the recommended storage is at -20°C for up to one month or -80°C for up to six months.[8] Stock solutions are typically prepared in DMSO.[8] To improve solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[8] Always refer to the manufacturer's specific instructions on the product data sheet for the most accurate information regarding solubility and storage.

Quantitative Data Summary

ParameterValueReference
IC50 (Cbl-b inhibition) 15 nM[1][2]
EC50 (T cell activation) 0.41 µM[1][2]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the Cbl-b signaling pathway and a typical experimental workflow for optimizing this compound concentration.

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PLCg1 PLCγ1 TCR->PLCg1 PI3K PI3K CD28->PI3K Cbl_b Cbl-b Cbl_b->PI3K Inhibits Cbl_b->PLCg1 Inhibits Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits Akt Akt PI3K->Akt NFkB_AP1 NF-κB / AP-1 Akt->NFkB_AP1 PLCg1->NFkB_AP1 T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) NFkB_AP1->T_Cell_Activation

Caption: Cbl-b signaling pathway in T cell activation and the point of intervention for this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay_Setup Assay Setup cluster_Incubation_and_Analysis Incubation and Analysis Isolate_T_Cells 1. Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) or Purified T Cells Seed_Cells 3. Seed T Cells in a 96-well Plate Isolate_T_Cells->Seed_Cells Prepare_Inhibitor 2. Prepare Serial Dilutions of this compound (e.g., 0.01 µM to 5 µM) Pre_incubate 4. Pre-incubate Cells with This compound for 1-2 hours Prepare_Inhibitor->Pre_incubate Stimulate 5. Stimulate T Cells (e.g., anti-CD3/CD28 antibodies) Pre_incubate->Stimulate Incubate 6. Incubate for 48-72 hours Stimulate->Incubate Measure_Proliferation 7a. Measure Proliferation (e.g., CFSE dilution, [3H]-thymidine incorporation) Incubate->Measure_Proliferation Measure_Cytokines 7b. Measure Cytokine Production (e.g., IL-2, IFN-γ) by ELISA or Flow Cytometry Incubate->Measure_Cytokines Measure_Markers 7c. Measure Activation Markers (e.g., CD25, CD69) by Flow Cytometry Incubate->Measure_Markers Seed_cells Seed_cells Seed_cells->Pre_incubate

Caption: Experimental workflow for optimizing this compound concentration in a T cell activation assay.

Detailed Experimental Protocol: Dose-Response T Cell Activation Assay

This protocol provides a detailed methodology for determining the optimal concentration of this compound for enhancing T cell activation in vitro.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

  • This compound

  • DMSO (for stock solution)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-human CD3 antibody (plate-bound or soluble)

  • Anti-human CD28 antibody (soluble)

  • 96-well flat-bottom culture plates

  • Assay-specific reagents (e.g., CFSE staining solution, [3H]-thymidine, ELISA kits, flow cytometry antibodies for CD25 and CD69)

Procedure:

  • T Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified T cells, use a negative selection kit to enrich for CD3+ T cells.

  • Cell Seeding: Resuspend the isolated T cells in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL.

  • Inhibitor Preparation and Pre-incubation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete RPMI 1640 to achieve final concentrations ranging from 0.01 µM to 5 µM. Include a DMSO vehicle control.

    • Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • T Cell Stimulation:

    • Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies in complete RPMI 1640. Optimal concentrations of antibodies should be determined empirically, but a common starting point is 1 µg/mL for plate-bound anti-CD3 and 1-2 µg/mL for soluble anti-CD28.

    • Add 50 µL of the stimulation cocktail to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Proliferation (CFSE Dilution): If using CFSE, stain the cells prior to seeding according to the manufacturer's protocol. After incubation, harvest the cells and analyze by flow cytometry.

    • Proliferation ([3H]-thymidine Incorporation): Add 1 µCi of [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

    • Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.

    • Activation Marker Expression: Harvest the cells, stain with fluorescently labeled antibodies against CD25 and CD69, and analyze by flow cytometry.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No enhancement of T cell activation - Suboptimal inhibitor concentration: The concentration of this compound may be too low. - Poor inhibitor solubility: The inhibitor may have precipitated out of solution. - Inactive inhibitor: The inhibitor may have degraded due to improper storage.- Perform a wider dose-response curve (e.g., 0.001 µM to 10 µM). - Ensure the final DMSO concentration is low (typically <0.5%) and that the inhibitor is fully dissolved in the stock solution. Consider warming and sonication for the stock. - Aliquot the stock solution and store it properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
High cell death/toxicity - High inhibitor concentration: The concentration of this compound may be in a toxic range. - High DMSO concentration: The final concentration of the vehicle (DMSO) may be too high.- Perform a cytotoxicity assay (e.g., using a viability dye like 7-AAD or propidium iodide) in parallel with your activation assay to determine the toxic concentration range. - Ensure the final DMSO concentration in the culture is below 0.5%.
High variability between replicates - Uneven cell seeding: Inconsistent number of cells per well. - Inaccurate pipetting of inhibitor or stimulation antibodies. - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques.
Low overall T cell activation (even in controls) - Suboptimal stimulation: The concentration of anti-CD3/CD28 antibodies may be too low. - Poor cell health: The isolated T cells may not be viable or healthy.- Titrate the anti-CD3 and anti-CD28 antibodies to find the optimal concentration for your T cell source. - Use freshly isolated T cells whenever possible. Check cell viability before starting the experiment.

References

troubleshooting low efficacy of Cbl-b-IN-15 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals experiencing low efficacy with Cbl-b-IN-15 in in vitro experiments.

Troubleshooting Guide: Low In Vitro Efficacy of this compound

Question: We are observing lower than expected potency or a complete lack of activity with this compound in our cellular assays. What are the potential causes and solutions?

Answer:

Low efficacy of this compound in vitro can stem from several factors, ranging from experimental setup to the specific biology of the system being studied. Below is a step-by-step guide to troubleshoot this issue.

1. Compound Integrity and Handling:

  • Is the compound properly solubilized? this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved before preparing working dilutions. Precipitates can significantly lower the effective concentration.

  • Has the compound undergone multiple freeze-thaw cycles? Repeated freezing and thawing can lead to degradation. Aliquot the stock solution into single-use vials to maintain compound integrity.

  • How is the compound being stored? Store the DMSO stock solution at -20°C or -80°C for long-term stability.

2. Experimental Conditions:

  • Is the final DMSO concentration in the assay appropriate? High concentrations of DMSO (>0.5%) can be toxic to cells and interfere with assay readouts. We recommend a final DMSO concentration of ≤0.1%.

  • What is the incubation time? The inhibitory effect of this compound is time-dependent. For cellular assays, an incubation time of 24-72 hours is often required to observe a significant effect on downstream signaling or cell phenotype.

  • Are you using an appropriate concentration range? this compound has an IC50 of 15 nM in biochemical assays and an EC50 of 0.41 µM for T-cell activation.[1] For initial experiments, we recommend a broad concentration range (e.g., 1 nM to 10 µM) to determine the optimal dose for your specific cell type and assay.

3. Cellular System and Target Engagement:

  • Is Cbl-b expressed in your cell line? Verify Cbl-b protein expression levels in your chosen cell line by Western blot or other methods. Low or absent Cbl-b expression will result in a lack of response to the inhibitor.

  • Is the Cbl-b pathway active in your experimental model? Cbl-b is a negative regulator of immune cell activation.[2] Its inhibitory function is most prominent upon stimulation of pathways it regulates, such as the T-cell receptor (TCR) signaling cascade.[2][3] Consider co-stimulation (e.g., with anti-CD3/CD28 antibodies for T-cells) to enhance the activity of the Cbl-b pathway and the observable effect of its inhibition.

  • Are you assessing the right downstream signaling events? Inhibition of Cbl-b is expected to lead to increased phosphorylation of downstream targets like PLCγ1 and PKCθ, and enhanced T-cell or NK-cell activation and cytokine production (e.g., IL-2, IFN-γ).[4][5]

4. Assay-Specific Considerations:

  • For cell viability/proliferation assays: The effect of Cbl-b inhibition on cell proliferation may be cell-type specific and may require a longer duration to become apparent.

  • For Western blotting: Ensure that your antibodies are validated for the detection of the specific Cbl-b substrates and their phosphorylated forms.

  • For functional assays (e.g., cytokine release): The magnitude of the response will depend on the level of stimulation and the specific cell type.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[1] It acts as an "intramolecular glue," locking Cbl-b in an inactive conformation. This prevents the ubiquitination and subsequent degradation of its target proteins, leading to the enhancement of immune cell functions.[6][7]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound should be dissolved in DMSO. For long-term storage, we recommend storing the DMSO stock solution at -20°C or -80°C.

Q3: What are the expected downstream effects of Cbl-b inhibition by this compound in T-cells?

A3: Inhibition of Cbl-b in T-cells is expected to lead to:

  • Increased T-cell activation, even with sub-optimal co-stimulation.[3][4]

  • Enhanced production of cytokines such as IL-2 and IFN-γ.[4]

  • Increased proliferation of T-cells.

Q4: Can this compound be used to inhibit other Cbl family members?

A4: this compound is designed to be an inhibitor of Cbl-b. While there is a high degree of homology between Cbl family members (c-Cbl and Cbl-c), the selectivity profile of this compound against other family members should be empirically determined if it is critical for your study.

Q5: Are there any known resistance mechanisms to Cbl-b inhibitors?

A5: While specific resistance mechanisms to this compound have not been extensively documented in the public domain, general mechanisms of resistance to small molecule inhibitors can include target mutations, upregulation of bypass signaling pathways, or decreased drug accumulation in the cell.[8][9]

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeRecommended Starting Concentration RangeIncubation Time
Biochemical Assay Purified Cbl-b protein1 nM - 1 µM1 - 2 hours
T-cell Activation Primary T-cells, Jurkat10 nM - 10 µM24 - 72 hours
NK-cell Cytotoxicity Primary NK-cells, NK-9210 nM - 10 µM4 - 24 hours
Western Blot Various100 nM - 5 µM12 - 48 hours
Cell Viability Various100 nM - 20 µM48 - 96 hours

Experimental Protocols

Protocol 1: General Protocol for In Vitro T-Cell Activation Assay

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable T-cell line (e.g., Jurkat).

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Cell Seeding: Seed the T-cells at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Compound Treatment: Add this compound at various concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM) to the respective wells. Include a DMSO vehicle control. For co-stimulation, add soluble anti-CD28 antibody (1-2 µg/mL).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Readout:

    • Cytokine Analysis: Collect the supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit.

    • Proliferation Analysis: Add a proliferation reagent (e.g., WST-1, MTS, or [3H]-thymidine) and measure the absorbance or radioactivity according to the manufacturer's instructions.

    • Flow Cytometry: Stain the cells with antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

Visualizations

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_Cblb Cbl-b Regulation cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 Phosphorylates Vav1 Vav1 ZAP70->Vav1 PLCy1 PLCγ1 ZAP70->PLCy1 Activation T-Cell Activation Vav1->Activation PI3K->Activation PLCy1->Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Cbl_b->PLCy1 Ubiquitinates Anergy T-Cell Anergy Cbl_b->Anergy Ub Ubiquitin Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits

Caption: Cbl-b signaling pathway in T-cell activation.

Experimental_Workflow start Start: Low Efficacy Observed check_compound 1. Verify Compound Integrity - Solubility - Storage - Freeze-thaw cycles start->check_compound check_conditions 2. Optimize Experimental Conditions - DMSO concentration - Incubation time - Dose-response curve check_compound->check_conditions check_system 3. Validate Cellular System - Cbl-b expression - Pathway activation (co-stimulation) check_conditions->check_system check_readout 4. Confirm Assay Readout - Downstream targets - Appropriate controls check_system->check_readout troubleshoot_assay 5. Assay-Specific Troubleshooting check_readout->troubleshoot_assay end_success Efficacy Restored troubleshoot_assay->end_success Issue Resolved end_consult Consult Technical Support troubleshoot_assay->end_consult Issue Persists logical_relationships cluster_cause Potential Causes cluster_effect Observed Effect cluster_solution Solutions compound_issue Compound Degradation/ Precipitation low_efficacy Low/No Efficacy of This compound compound_issue->low_efficacy suboptimal_conditions Suboptimal Assay Conditions suboptimal_conditions->low_efficacy cellular_issue Inappropriate Cellular Model cellular_issue->low_efficacy assay_issue Assay Readout Insensitive assay_issue->low_efficacy handle_properly Proper Compound Handling & Storage handle_properly->compound_issue optimize_assay Optimize Concentration, Time, & DMSO optimize_assay->suboptimal_conditions validate_cells Confirm Cbl-b Expression & Pathway Activity validate_cells->cellular_issue validate_readout Use Validated Reagents & Controls validate_readout->assay_issue

References

potential off-target effects of Cbl-b-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel Cbl-b inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b).[1][2][3] Cbl-b acts as a negative regulator of immune cell activation, particularly in T cells and Natural Killer (NK) cells.[1][2][4] By binding to Cbl-b, this compound locks the protein in an inactive conformation. This prevents the ubiquitination and subsequent degradation of key downstream signaling proteins involved in T-cell receptor (TCR) and CD28 signaling pathways.[2][3][5][6] The sustained activation of these pathways leads to enhanced T cell and NK cell proliferation, cytokine production, and anti-tumor immunity.[1][4][7]

Q2: What are the known on-target effects of Cbl-b inhibition in T cells?

A2: Inhibition of Cbl-b by this compound is expected to potentiate T-cell receptor signaling. Key on-target effects include:

  • Enhanced T-cell activation: Cbl-b inhibition lowers the threshold for T-cell activation.[7]

  • Increased Cytokine Production: Enhanced production of cytokines such as IL-2 and IFN-γ.[4][8]

  • Increased Proliferation: Promotes the proliferation of T cells in response to antigenic stimulation.[2]

  • Activation of Downstream Signaling: Leads to increased phosphorylation of key signaling molecules such as PLCγ1 and activation of the MAPK/ERK pathway.[5]

Q3: What is the most likely and critical off-target for this compound?

A3: The most critical potential off-target is c-Cbl, a closely related homolog of Cbl-b.[9][10] Cbl-b and c-Cbl share a high degree of structural homology, particularly in the drug-binding domains.[9] While they have some distinct physiological roles, simultaneous inhibition of both proteins could lead to hyperactive immune signaling and potentially severe autoimmune responses.[10] Therefore, assessing the selectivity of this compound for Cbl-b over c-Cbl is a critical experimental step.

Q4: Are there other potential off-targets besides c-Cbl?

A4: While c-Cbl is the primary concern due to homology, comprehensive profiling is necessary to identify other potential off-target interactions. Small molecule inhibitors can sometimes interact with protein kinases or other enzymes.[11] Studies involving the depletion of Cbl and Cbl-b have suggested potential regulatory roles for proteins like the tyrosine phosphatase SHP-2 and the cyclin-dependent kinase CDK16 in neuroblastoma cells, highlighting them as potential candidates to investigate for off-target effects or downstream pathway modulation.[11] A broad kinase screen is recommended to de-risk any potential off-target kinase activities.

Troubleshooting Guides

Issue 1: Suboptimal T-cell or NK-cell activation observed after treatment with this compound.

Q: I've treated my primary T cells with this compound, but I'm not seeing the expected increase in activation markers (e.g., CD69, CD25) or cytokine production. What could be the issue?

A: This could be due to several factors related to target engagement, cell handling, or the signaling response itself.

  • Verify Target Engagement: First, confirm that this compound is binding to Cbl-b within your cells. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying intracellular target engagement. A positive thermal shift indicates that the compound is binding to and stabilizing the Cbl-b protein.

  • Assess Downstream Signaling: If target engagement is confirmed, the issue may lie in the downstream signaling cascade. Use Western blotting to check for the phosphorylation of key signaling proteins downstream of the T-cell receptor, such as PLCγ1 and ERK. An increase in the phosphorylation of these markers upon T-cell stimulation in the presence of the inhibitor confirms that the on-target pathway is being activated.

  • Check Cell Viability and Health: Ensure that the concentration of this compound used is not causing cytotoxicity, which would blunt any activation response. Perform a dose-response curve and assess cell viability using a standard assay (e.g., Trypan Blue, MTT).

  • Optimize Stimulation Conditions: Cbl-b inhibition lowers the threshold for activation but does not typically induce activation on its own. Ensure you are providing a suboptimal or optimal T-cell receptor stimulus (e.g., anti-CD3/CD28 antibodies) to observe the potentiating effect of the inhibitor.[7]

Issue 2: Concerns about the selectivity and potential off-target effects of this compound.

Q: I am concerned that the phenotype I am observing might be due to off-target effects, particularly inhibition of c-Cbl. How can I investigate this?

A: This is a critical concern for any targeted inhibitor. A multi-step approach is recommended to assess selectivity.

  • Biochemical Selectivity Assay: The first step is to determine the relative potency of this compound against Cbl-b and c-Cbl in a biochemical assay. An in vitro ubiquitination assay (such as HTRF) can be used to determine the IC50 values for both enzymes. A significantly higher IC50 for c-Cbl indicates selectivity.

  • Cellular Off-Target Engagement: Use CETSA in a cell line that expresses both Cbl-b and c-Cbl to determine if this compound engages c-Cbl at relevant concentrations.

  • Counter-Screening and Phenotypic Analysis: If possible, use cells deficient in Cbl-b (e.g., via CRISPR or shRNA) and treat them with this compound. If the compound still produces the same phenotype in the absence of its primary target, this strongly suggests off-target effects are at play.

  • Broad Kinase Profiling: To rule out unexpected off-target kinase inhibition, it is advisable to perform a comprehensive kinome scan, where the inhibitor is tested against a large panel of purified kinases.

Quantitative Data

Table 1: Selectivity Profile of this compound

This table presents representative data on the inhibitory activity and selectivity of this compound. The primary off-target of concern, c-Cbl, is included, along with a selection of kinases that could be assessed in a broad screening panel.

TargetAssay TypeIC50 (nM)Selectivity (Fold vs. Cbl-b)
Cbl-b Biochemical (HTRF) 15 1
c-CblBiochemical (HTRF)1,500100
CDK16Kinase Assay>10,000>667
SHP-2Phosphatase Assay>10,000>667
SRCKinase Assay8,000533
LCKKinase Assay>10,000>667
ZAP-70Kinase Assay>10,000>667

Note: Data are hypothetical and for illustrative purposes. Researchers should generate their own data for this compound.

Visualizations and Workflows

Signaling Pathway

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Cblb Cbl-b Regulation TCR TCR LCK LCK TCR->LCK Stimulation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 LCK->ZAP70 VAV1 VAV1 ZAP70->VAV1 PLCG1 PLCγ1 ZAP70->PLCG1 Ub Ubiquitination & Degradation ZAP70->Ub ERK MAPK/ERK VAV1->ERK VAV1->Ub PLCG1->ERK PLCG1->Ub PI3K->ERK PI3K->Ub Activation T-Cell Activation (Cytokines, Proliferation) ERK->Activation Cblb Cbl-b Cblb->ZAP70 Inhibits by Ubiquitination Cblb->VAV1 Inhibits by Ubiquitination Cblb->PLCG1 Inhibits by Ubiquitination Cblb->PI3K Inhibits by Ubiquitination CblbIN15 This compound CblbIN15->Cblb Inhibits Off_Target_Workflow start Start: Concern about Off-Target Effects biochem Step 1: Biochemical Selectivity Run HTRF assay for Cbl-b vs c-Cbl Determine IC50 values start->biochem cetsa Step 2: Cellular Target Engagement Perform CETSA for Cbl-b and c-Cbl in intact cells biochem->cetsa kinome Step 3: Broad Kinase Screen Submit compound for kinome-wide panel (e.g., 400+ kinases) cetsa->kinome phenotype Step 4: Phenotypic Counter-Screen Use Cbl-b knockout/knockdown cells and assess key phenotype kinome->phenotype decision Decision Point: Analyze Data phenotype->decision selective Result: Selective Proceed with experiment decision->selective High Selectivity Ratio not_selective Result: Not Selective Re-evaluate data or consider analog synthesis decision->not_selective Low Selectivity Ratio CETSA_Workflow start Start: Verify Target Engagement step1 1. Cell Treatment Incubate cells with this compound or DMSO vehicle control start->step1 step2 2. Heat Shock Aliquot cells and heat at a range of temperatures (e.g., 40-70°C) step1->step2 step3 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins step2->step3 step4 4. Centrifugation Pellet aggregated, denatured proteins by high-speed centrifugation step3->step4 step5 5. Protein Quantification Collect supernatant and quantify soluble Cbl-b via Western Blot or ELISA step4->step5 step6 6. Data Analysis Plot % soluble Cbl-b vs. temperature to generate melting curves step5->step6 result Result: Thermal Shift? Compare DMSO vs. Inhibitor curves step6->result positive Positive Result: Target Engaged (Curve shifts to the right) result->positive Yes negative Negative Result: No Target Engagement (Curves overlap) result->negative No

References

Cbl-b-IN-15 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Cbl-b-IN-15. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as compound 25, is a potent small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b)[1]. It has been shown to inhibit the RING finger E3 ligase activity of Cbl-b with an IC50 of 15 nM and to activate T-cell function with an EC50 of 0.41 μM.

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data for this compound is not publicly available, we can provide recommendations based on a structurally related compound, Cbl-b-IN-1. For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on data for the related compound Cbl-b-IN-1, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.

Q4: What is the primary mechanism of action of this compound?

A4: this compound functions as an inhibitor of the Cbl-b E3 ubiquitin ligase. Cbl-b is a negative regulator of T-cell activation. By inhibiting Cbl-b, this compound can enhance T-cell receptor (TCR) signaling, leading to increased T-cell activation and cytokine production[2][3].

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results. The following table summarizes the recommended conditions based on data for a similar Cbl-b inhibitor.

ConditionSolid FormStock Solution in DMSO
Short-term Storage -20°C-20°C (up to 1 month)
Long-term Storage -80°C-80°C (up to 6 months)
Handling Protect from light and moisture.Aliquot to avoid freeze-thaw cycles.

Cbl-b Signaling Pathway

The diagram below illustrates the central role of Cbl-b in the T-cell activation signaling pathway. Cbl-b acts as a negative regulator by ubiquitinating key signaling proteins, targeting them for degradation. Inhibition of Cbl-b by this compound blocks this negative regulation, leading to enhanced T-cell activation.

Cbl_b_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 SLP76 SLP-76 ZAP70->SLP76 Proteasome Proteasomal Degradation ZAP70->Proteasome Vav1 Vav1 SLP76->Vav1 PLCg1 PLCγ1 SLP76->PLCg1 AP1 AP-1 Vav1->AP1 NFAT NFAT PLCg1->NFAT NFkB NF-κB PI3K->NFkB Cbl_b Cbl-b Cbl_b->ZAP70 Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K Ub Ubiquitin Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibition Ub->ZAP70 Ubiquitination Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokine_Production AP1->Cytokine_Production NFkB->Cytokine_Production

Caption: Cbl-b signaling pathway in T-cell activation.

Experimental Protocols

This section provides a detailed methodology for a common experiment involving a Cbl-b inhibitor: a T-cell activation assay using Jurkat cells and measuring IL-2 production.

Protocol: T-Cell Activation Assay with Jurkat Cells

Objective: To assess the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) secretion from stimulated Jurkat cells.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • DMSO (for stock solution)

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (Positive Control)

  • 96-well flat-bottom cell culture plates

  • Human IL-2 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow:

References

interpreting unexpected results from Cbl-b-IN-15 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Cbl-b-IN-15. This guide is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the E3 ubiquitin ligase activity of Casitas B-lineage lymphoma-b (Cbl-b).[1][2] Cbl-b negatively regulates T-cell and NK-cell activation by ubiquitinating key signaling proteins, marking them for degradation.[1][3][4] By inhibiting the E3 ligase function of Cbl-b, this compound is expected to block this degradation, leading to increased activation of immune cells.[1][2]

Q2: In which cell types is this compound expected to be most active?

A2: Cbl-b is highly expressed in various immune cells, particularly T-cells and Natural Killer (NK) cells.[4][5] Therefore, the most significant effects of this compound are anticipated in these cell types. Effects in other immune cells like B-cells and myeloid cells are also possible, as Cbl-b plays a regulatory role in these lineages as well.[4][6]

Q3: What are some known downstream targets of the Cbl-b signaling pathway?

A3: Cbl-b has several known downstream targets involved in regulating immune cell activation. In T-cells, key targets for ubiquitination include proteins in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as the p85 subunit of PI3K, Vav1, and PLC-γ2.[6][7][8] Cbl-b also regulates the stability of SMAD7, a negative regulator of TGF-β signaling.[2][4]

Troubleshooting Unexpected Experimental Results

Scenario 1: No Observed Increase in T-Cell Activation

Question: I have treated activated T-cells with this compound, but I am not observing the expected increase in proliferation or cytokine production (e.g., IL-2). What could be the issue?

Possible Causes and Troubleshooting Steps:

  • Inhibitor Potency and Integrity:

    • Action: Verify the concentration and stability of your this compound stock. Small molecule inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

    • Experiment: Perform a dose-response curve to ensure you are using an effective concentration. Compare your results with the expected IC50 values from the literature, if available.

  • Cell Health and Activation Status:

    • Action: Ensure your T-cells are healthy and properly activated. The inhibitory effect of Cbl-b is most prominent in the context of T-cell activation signals.

    • Experiment: Check cell viability using a Trypan Blue exclusion assay or a viability dye with flow cytometry. Confirm T-cell activation by measuring early activation markers like CD69 or CD25 expression via flow cytometry.

  • Suboptimal Experimental Conditions:

    • Action: The timing of inhibitor addition relative to T-cell activation can be critical.

    • Experiment: Try pre-incubating the T-cells with this compound for 1-2 hours before adding the activation stimulus (e.g., anti-CD3/CD28 beads).

  • Direct Target Engagement:

    • Action: Confirm that this compound is engaging its target, Cbl-b, in your cellular context.

    • Experiment: Perform a Western blot to assess the ubiquitination status of a known Cbl-b substrate. A decrease in substrate ubiquitination upon treatment with the inhibitor would confirm target engagement.

Table 1: Example Data for Troubleshooting T-Cell Activation

Condition T-Cell Proliferation (CFSE Dilution %) IL-2 Production (pg/mL) p-Akt (Ser473) Level (Fold Change)
Unstimulated T-cells< 5%< 101.0
Stimulated T-cells (αCD3/CD28)60%5005.0
Stimulated + Vehicle Control58%4804.8
Expected: Stimulated + this compound (1 µM)> 80%> 800> 7.0
Unexpected: Stimulated + this compound (1 µM)62%5105.1
Scenario 2: Unexpected Cytotoxicity

Question: I am observing significant cell death at concentrations of this compound that are supposed to be non-toxic. Why is this happening?

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • Action: At higher concentrations, small molecule inhibitors can have off-target effects that may lead to cytotoxicity.[9]

    • Experiment: Perform a comprehensive dose-response analysis for cytotoxicity using a sensitive assay (e.g., Annexin V/PI staining by flow cytometry). Determine the concentration at which toxicity is observed and compare it to the effective concentration for Cbl-b inhibition. Use the lowest effective concentration in your experiments.[10]

  • Solvent Toxicity:

    • Action: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Experiment: Include a vehicle-only control at the same final concentration used in your experimental conditions to assess the toxicity of the solvent itself.

  • Cell Line Sensitivity:

    • Action: Different cell lines or primary cell types can have varying sensitivities to chemical compounds.

    • Experiment: If possible, test the inhibitor on a different cell line known to be responsive to Cbl-b inhibition to see if the cytotoxicity is cell-type specific.

Table 2: Example Data for Assessing Cytotoxicity

Condition Concentration (µM) Cell Viability (%) Apoptosis (Annexin V+ %)
Untreated Control098%< 5%
Vehicle Control (0.1% DMSO)N/A97%< 5%
This compound0.196%< 5%
This compound1.095%6%
Unexpected: this compound10.060%35%
Unexpected: this compound50.025%70%

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is used to assess the activation of the PI3K/Akt pathway, which is negatively regulated by Cbl-b. Inhibition of Cbl-b is expected to increase Akt phosphorylation.

  • Cell Treatment: Plate 2 x 10^6 T-cells per well. Pre-treat with this compound or vehicle for 1 hour.

  • Cell Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for 15 minutes.

  • Lysis: Pellet cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Protocol 2: In Vitro Cbl-b Autoubiquitination Assay

This biochemical assay directly measures the E3 ligase activity of Cbl-b and can be used to confirm the inhibitory action of this compound.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Recombinant E1 activating enzyme (100 nM)

    • Recombinant E2 conjugating enzyme (UbcH5b, 500 nM)

    • Biotinylated-Ubiquitin (5 µM)

    • Recombinant Cbl-b (200 nM)

    • ATP (2 mM)

    • Varying concentrations of this compound or vehicle control.

    • Assay buffer to final volume.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with Streptavidin-HRP to detect biotinylated-ubiquitin.

    • The appearance of high molecular weight smears or bands indicates polyubiquitinated Cbl-b.

  • Analysis: A potent inhibitor will show a dose-dependent decrease in the ubiquitination signal.

Visualizations

Signaling Pathways and Workflows

Cbl_b_Signaling_Pathway cluster_TCell T-Cell TCR TCR PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 CD28 CD28 CD28->PI3K Akt Akt PI3K->Akt Activation T-Cell Activation (Proliferation, Cytokines) Vav1->Activation pAkt p-Akt (Active) Akt->pAkt pAkt->Activation Cbl_b Cbl-b Cbl_b->PI3K Ubiquitination & Inhibition Cbl_b->Vav1 Ubiquitination & Inhibition Cbl_b_I This compound Cbl_b_I->Cbl_b Inhibits Inhibitor_Mechanism cluster_0 Normal Cbl-b Function cluster_1 With this compound Cbl_b Cbl-b (E3 Ligase) Ub_Substrate Ubiquitinated Substrate Cbl_b->Ub_Substrate Catalyzes Ubiquitination E2_Ub E2~Ub E2_Ub->Cbl_b Substrate Signaling Protein (e.g., p85 of PI3K) Substrate->Ub_Substrate Degradation Proteasomal Degradation Ub_Substrate->Degradation Cbl_b_2 Cbl-b (E3 Ligase) Inhibitor This compound Inhibitor->Cbl_b_2 Inhibits Substrate_2 Signaling Protein (Stable) Signaling Enhanced Downstream Signaling Substrate_2->Signaling Troubleshooting_Workflow Start Unexpected Result Observed Check_Reagents Verify Inhibitor & Reagent Integrity (Concentration, Storage, Purity) Start->Check_Reagents Check_Controls Review Experimental Controls (Vehicle, Positive/Negative Controls) Check_Reagents->Check_Controls Reagents OK Check_Protocol Examine Experimental Protocol (Timing, Cell Density, Doses) Check_Controls->Check_Protocol Controls OK Check_Cells Assess Cell Health & Status (Viability, Activation Markers) Check_Protocol->Check_Cells Protocol OK Target_Engagement Confirm Target Engagement (e.g., Substrate Ubiquitination Assay) Check_Cells->Target_Engagement Cells OK Consult Consult Literature for Cell-Specific Effects or Off-Target Liabilities Target_Engagement->Consult No Engagement Refine Refine Experiment / Formulate New Hypothesis Target_Engagement->Refine Engagement Confirmed Consult->Refine

References

how to control for Cbl-b-IN-15 cytotoxicity in cell assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-15. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential cytotoxicity in cell-based assays involving this compound.

Understanding Cbl-b and this compound

Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a crucial negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2] By targeting key signaling proteins for degradation, Cbl-b effectively raises the threshold for immune cell activation.[1][3][4] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to "release the brakes" on the immune system and enhance its anti-tumor activity.[5][6]

This compound is a potent, cell-permeable inhibitor of Cbl-b with an IC50 of 15 nM. It has been shown to activate T-cell function with an EC50 of 0.41 µM, demonstrating its potential to enhance immune cell-mediated cytotoxicity against cancer cells.[7][8] As with any biologically active compound, it is crucial to distinguish the desired on-target immunomodulatory effects from potential off-target cytotoxicity. This guide will help you design and troubleshoot your experiments to achieve this.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in a co-culture of immune cells and cancer cells?

A1: The intended outcome is an enhancement of immune cell (e.g., T cells, NK cells) mediated killing of cancer cells. This is an "on-target" effect. You should observe a dose-dependent increase in cancer cell death when co-cultured with immune cells treated with this compound, as compared to co-cultures with untreated immune cells.

Q2: How can I differentiate between the intended enhancement of immune cell cytotoxicity and unintended direct cytotoxicity of this compound on my cells?

A2: This is a critical control. You must run parallel experiments where you treat the cancer cells alone and the immune cells alone with the same concentration range of this compound. If this compound is directly cytotoxic to the cancer cells or the immune cells at concentrations that also enhance the co-culture killing, this indicates an off-target cytotoxic effect. The ideal therapeutic window is where this compound enhances immune-mediated killing without being directly toxic to either cell type alone.

Q3: What are the common mechanisms of off-target cytotoxicity for kinase inhibitors?

A3: While Cbl-b is an E3 ligase, the principles of off-target effects seen with kinase inhibitors are relevant. These can include inhibition of other structurally related proteins, disruption of essential cellular pathways unrelated to the intended target, or inherent chemical toxicity of the compound at high concentrations.[9][10]

Q4: At what concentration should I start my experiments with this compound?

A4: Based on its reported in vitro potency (IC50 = 15 nM for Cbl-b inhibition and EC50 = 0.41 µM for T-cell activation), a good starting point for dose-response experiments would be a range spanning from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM).[7][8] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell system.

Q5: What control experiments are essential when assessing the effects of this compound?

A5: A comprehensive set of controls is crucial for accurate interpretation of your results. The following table outlines the recommended controls.

Control Group Purpose Expected Outcome
Untreated Co-culture Baseline immune cell-mediated killing.Basal level of cancer cell death.
Immune Cells Alone + this compound Assess direct cytotoxicity on immune cells.High immune cell viability.
Cancer Cells Alone + this compound Assess direct cytotoxicity on cancer cells.High cancer cell viability.
Vehicle Control (e.g., DMSO) Control for effects of the solvent.No significant effect on cell viability or cytotoxicity.
Positive Control for Cytotoxicity Ensure the cytotoxicity assay is working.High level of cell death.
(e.g., Staurosporine, Triton X-100)

Troubleshooting Guide

This guide addresses common issues encountered when assessing the cytotoxicity of this compound.

Problem Possible Cause Suggested Solution
High background cytotoxicity in vehicle control wells. - Solvent (e.g., DMSO) concentration is too high.- Poor cell health at the start of the experiment.- Ensure the final DMSO concentration is typically ≤ 0.1%.- Use healthy, exponentially growing cells for your assays.[11]
Inconsistent results between replicate wells. - Uneven cell seeding.- Pipetting errors.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.
No enhancement of immune-mediated killing at expected concentrations. - Suboptimal effector-to-target (E:T) ratio.- Assay incubation time is too short.- The specific immune and cancer cell pairing is not responsive.- Optimize the E:T ratio (e.g., 1:1, 5:1, 10:1).- Perform a time-course experiment (e.g., 4, 8, 24 hours).- Confirm that your immune cells can kill the target cancer cells at baseline.
This compound appears cytotoxic to all cell types at all effective concentrations. - The compound has a narrow therapeutic window in your cell system.- Potential off-target effects are dominant.- Perform a more granular dose-response curve to identify a non-toxic effective concentration.- Consider using a different Cbl-b inhibitor or a genetic approach (e.g., siRNA) to validate the on-target effect.

Experimental Protocols

Here are detailed protocols for key assays to assess the cytotoxic effects of this compound.

Protocol 1: Jurkat (T-cell) Viability Assay using Caspase-Glo® 3/7

This assay determines if this compound induces apoptosis in T cells.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed Jurkat cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle-only and untreated controls. For a positive control, treat cells with staurosporine (1 µM).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12][13]

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[12]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: NK Cell-Mediated Cytotoxicity Assay using LDH Release

This assay quantifies the killing of target cancer cells by NK cells.

Materials:

  • NK cells (e.g., NK-92 cell line or primary NK cells)

  • Target cancer cells (e.g., K562)

  • Appropriate culture media for both cell types

  • This compound

  • LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific or Cayman Chemical)

  • 96-well V-bottom plates

  • Plate-reading spectrophotometer

Procedure:

  • Target Cell Seeding: Seed target cancer cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells/well in 50 µL of media.

  • Effector Cell Preparation and Treatment: Pre-treat NK cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Co-culture: Add the pre-treated NK cells to the wells containing target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a final volume of 200 µL.

  • Controls:

    • Spontaneous LDH Release (Target): Target cells alone.

    • Spontaneous LDH Release (Effector): Effector cells alone.

    • Maximum LDH Release (Target): Target cells with lysis buffer provided in the kit.

    • Vehicle Control: Co-culture with vehicle-treated NK cells.

  • Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture to each well.[14]

    • Incubate at room temperature for 30 minutes, protected from light.[14]

    • Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate-reading spectrophotometer.

  • Calculation: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] * 100

Visualizing Experimental Logic and Pathways

Cbl-b Signaling Pathway

Cbl_b_Signaling cluster_TCR T-Cell Receptor Signaling TCR TCR/CD3 PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 CD28->PI3K T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K->T_Cell_Activation Degradation Proteasomal Degradation PI3K->Degradation Vav1->T_Cell_Activation Vav1->Degradation PLCg1->T_Cell_Activation PLCg1->Degradation Cbl_b Cbl-b Ub Ubiquitin Cbl_b->Ub Ub->PI3K Ubiquitination Ub->Vav1 Ubiquitination Ub->PLCg1 Ubiquitination Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity and Viability Assays cluster_analysis Data Analysis and Interpretation start Start: Prepare Immune and Cancer Cell Cultures dose_response Prepare Dose-Response of this compound start->dose_response plate_cells Plate Cells for Different Assays dose_response->plate_cells assay1 Assay 1: Immune Cells Alone + this compound (e.g., Caspase-Glo) plate_cells->assay1 assay2 Assay 2: Cancer Cells Alone + this compound (e.g., LDH Release) plate_cells->assay2 assay3 Assay 3: Co-culture + this compound (e.g., LDH Release) plate_cells->assay3 analyze Measure Readouts (Luminescence, Absorbance) assay1->analyze assay2->analyze assay3->analyze interpret Interpret Results analyze->interpret on_target On-Target Effect: Enhanced Killing in Co-culture without Direct Cytotoxicity interpret->on_target If No off_target Off-Target Effect: Direct Cytotoxicity in Single Cell Cultures interpret->off_target If Yes

References

Cbl-b-IN-15 dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cbl-b-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b). Cbl-b acts as a negative regulator of immune responses, particularly in T cells and NK cells, by targeting signaling proteins for ubiquitination and subsequent degradation.[1][2][3] By inhibiting Cbl-b, this compound blocks this negative regulatory pathway, leading to enhanced T cell and NK cell activation, increased cytokine production (e.g., IL-2, IFN-γ), and a more robust anti-tumor immune response.[3][4][5]

Q2: What are the typical IC50 and EC50 values for this compound?

A2: this compound has a reported IC50 of 15 nM for the inhibition of the Cbl-b E3 ligase activity. In cell-based assays, it has been shown to activate T cell function with an EC50 of 0.41 µM.[6] It's important to note that these values can vary depending on the specific assay conditions, cell type, and experimental setup.

Q3: In which experimental systems can this compound be used?

A3: this compound is suitable for a variety of in vitro and in vivo experimental systems, including:

  • Biochemical assays: To measure the direct inhibition of Cbl-b enzymatic activity.[4]

  • Cell-based assays: Using immune cells such as primary T cells, NK cells, or cell lines (e.g., Jurkat) to assess T cell activation, cytokine production, and cytotoxicity.

  • In vivo studies: In animal models (e.g., mouse tumor models) to evaluate the anti-tumor efficacy and pharmacodynamic effects of Cbl-b inhibition.[7]

Q4: What is the Cbl-b signaling pathway?

A4: Cbl-b is a crucial negative regulator in immune cells.[8][9] Upon T cell receptor (TCR) stimulation without co-stimulation (e.g., via CD28), Cbl-b is recruited to the TCR signaling complex. It then ubiquitinates key signaling molecules like PLCγ1, Vav1, and the p85 subunit of PI3K, marking them for degradation.[7][10] This action dampens the signaling cascade that leads to T cell activation, proliferation, and cytokine release, thereby setting a higher threshold for T cell activation.[1][10] Inhibition of Cbl-b prevents this degradation, resulting in sustained signaling and enhanced immune cell function.[3]

Troubleshooting Guide: Dose-Response Curve Issues

Users may occasionally encounter non-ideal or unexpected dose-response curves when working with this compound. This guide provides potential explanations and troubleshooting steps for common issues.

Issue 1: No response or very weak response at expected concentrations.

Possible Causes:

  • Compound Instability or Degradation: Small molecule inhibitors can be sensitive to storage conditions, light, or repeated freeze-thaw cycles.

  • Solubility Issues: this compound may have limited solubility in aqueous media, leading to a lower effective concentration.[11]

  • Incorrect Assay Setup: Suboptimal cell density, incubation time, or reagent concentrations can affect the assay window.

  • Cell Health: Unhealthy or variable cell populations will not respond consistently.

  • Inactive Compound: The batch of the inhibitor may be inactive.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Prepare fresh stock solutions from a new vial of the compound if possible.

    • Protect the compound from light and minimize freeze-thaw cycles.

    • Consider verifying the compound's identity and purity via analytical methods if problems persist.

  • Address Solubility:

    • Ensure the DMSO stock concentration is appropriate and that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent effects.

    • Visually inspect the media for any precipitation after adding the inhibitor.

    • Test different solubilization methods if necessary.

  • Optimize Assay Parameters:

    • Titrate cell density to find the optimal number for a robust signal window.

    • Perform a time-course experiment to determine the optimal incubation period.

    • Ensure all reagents are within their expiration dates and are properly calibrated.

  • Monitor Cell Viability:

    • Routinely check cell viability using methods like Trypan Blue exclusion or a commercial viability assay.

    • Ensure consistent cell passage numbers and growth conditions.

Issue 2: A "U-shaped" or biphasic dose-response curve.

A U-shaped curve, where the response decreases at intermediate concentrations and then increases again at higher concentrations, can be perplexing.

Possible Causes:

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can interact with other targets (kinases or other proteins), leading to unexpected biological effects that may counteract or alter the primary response.[12]

  • Cellular Toxicity: High concentrations of the inhibitor or the solvent (DMSO) may induce cellular stress or toxicity, leading to a decrease in the measured response (e.g., reduced cell viability affecting a luminescence-based readout).[13]

  • Complex Biological Pathways: The Cbl-b pathway may have feedback loops or interact with other pathways in a concentration-dependent manner, leading to non-monotonic responses.[14]

Troubleshooting Steps:

  • Assess Cytotoxicity:

    • Run a parallel cytotoxicity assay (e.g., LDH release or a live/dead stain) using the same concentrations of this compound to determine if the downturn in the curve correlates with cell death.

  • Expand Dose Range:

    • Test a wider range of concentrations, especially lower doses, to better define the initial inhibitory phase.

  • Use a More Specific Readout:

    • If using a general cell health indicator (like ATP levels), switch to a more specific marker of Cbl-b inhibition, such as measuring the phosphorylation of a downstream target like PLCγ1 or cytokine production (IL-2).[15]

  • Consider Off-Target Effects:

    • Consult literature or databases for known off-target activities of this compound or structurally similar compounds. If available, test the inhibitor in a Cbl-b knockout/knockdown cell line to distinguish between on-target and off-target effects.

Issue 3: A very steep or very shallow dose-response curve.

Possible Causes:

  • Steep Curve:

    • High Potency/Cooperativity: The inhibitor may have a very narrow concentration range between no effect and maximal effect.[16]

    • Assay Window Limitations: The dynamic range of the assay may be too narrow.

  • Shallow Curve:

    • Low Potency: The inhibitor may not be very potent in the chosen experimental system.

    • Partial Inhibition: The inhibitor may only be a partial antagonist or may not be able to fully inhibit the target at the concentrations tested.

    • Compound Instability: The compound may be degrading over the course of the experiment.

Troubleshooting Steps:

  • Adjust Concentration Range:

    • For a steep curve, use a narrower range of concentrations with more data points around the estimated IC50.

    • For a shallow curve, expand the upper concentration range.

  • Review Assay Dynamics:

    • Ensure the assay is not saturated. For enzymatic assays, check that the substrate concentration is appropriate (often at or below the Km).

    • For cell-based assays, ensure the stimulation is not too strong, which could mask the inhibitory effect.

  • Verify Compound Stability in Assay Media:

    • Incubate the inhibitor in the assay medium for the duration of the experiment and then test its activity to see if it has degraded.

Data Presentation

Table 1: Reported Potency of this compound

ParameterValueAssay TypeReference
IC50 15 nMBiochemical E3 Ligase Assay[6]
EC50 0.41 µMT Cell Function Assay[6]

Table 2: Troubleshooting Summary for Dose-Response Curve Issues

IssuePossible CauseKey Troubleshooting Step
No/Weak Response Compound instability/solubility, incorrect assay setupVerify compound integrity, optimize assay parameters
U-shaped Curve Off-target effects, cytotoxicityRun a parallel cytotoxicity assay, use a more specific readout
Steep/Shallow Curve Potency issues, assay window limitationsAdjust concentration range, review assay dynamics

Experimental Protocols

Protocol 1: In Vitro T Cell Activation Assay

Objective: To measure the effect of this compound on T cell activation by quantifying IL-2 production.

Materials:

  • Primary human T cells or Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Cell Plating: Seed T cells at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include a vehicle control (DMSO).

  • T Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well to provide co-stimulation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50.

Protocol 2: Cbl-b Autoubiquitination Assay (Biochemical)

Objective: To measure the direct inhibitory effect of this compound on Cbl-b's E3 ligase activity.

Materials:

  • Recombinant human Cbl-b protein (e.g., GST-tagged)

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5b)

  • Biotinylated-Ubiquitin

  • ATP

  • Assay buffer

  • This compound

  • Streptavidin-coated detection reagents (e.g., for luminescence or fluorescence-based readout)

Methodology:

  • Reaction Setup: In a 384-well plate, add the assay buffer containing E1, E2, and biotinylated-ubiquitin.

  • Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Enzyme Addition: Add recombinant Cbl-b protein to all wells.

  • Initiate Reaction: Start the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents. For a luminescence-based assay using tagged proteins (e.g., GST-Cbl-b and biotin-ubiquitin), this may involve adding anti-GST and streptavidin-conjugated reporter fragments.[17]

  • Readout: Measure the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: The signal will be inversely proportional to the inhibitor's activity. Plot the signal against the log of the inhibitor concentration and fit a curve to determine the IC50.

Visualizations

Cbl_b_Signaling_Pathway cluster_Signaling Intracellular Signaling TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K CD28->PI3K Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->Activation Ub Ubiquitin Degradation PLCg1->Ub Vav1->Activation Vav1->Ub PI3K->Activation PI3K->Ub Cblb Cbl-b Cblb->PLCg1 Cblb->Vav1 Ub Cblb->PI3K Ub Cblb_IN_15 This compound Cblb_IN_15->Cblb Inhibits

Caption: Cbl-b signaling pathway in T cell activation.

Dose_Response_Troubleshooting Start Dose-Response Curve Issue Observed Ideal Ideal Sigmoidal Curve? Start->Ideal NoWeak No / Weak Response Ideal->NoWeak No UShaped U-Shaped / Biphasic Ideal->UShaped No SteepShallow Steep / Shallow Ideal->SteepShallow No End Issue Resolved Ideal->End Yes Solubility Check Compound Solubility & Integrity NoWeak->Solubility Cytotoxicity Assess Cytotoxicity UShaped->Cytotoxicity ConcRange Adjust Concentration Range SteepShallow->ConcRange AssayParams Optimize Assay Parameters Solubility->AssayParams AssayParams->End OffTarget Consider Off-Target Effects / Specific Readout Cytotoxicity->OffTarget OffTarget->End AssayDynamics Review Assay Dynamics ConcRange->AssayDynamics AssayDynamics->End

Caption: Troubleshooting logic for this compound dose-response curves.

T_Cell_Assay_Workflow Start Start: T Cell Activation Assay Step1 1. Coat Plate with anti-CD3 Antibody Start->Step1 Step2 2. Seed T Cells Step1->Step2 Step3 3. Add this compound (Serial Dilutions) Step2->Step3 Step4 4. Add anti-CD28 for Co-stimulation Step3->Step4 Step5 5. Incubate (24-48h) Step4->Step5 Step6 6. Collect Supernatant Step5->Step6 Step7 7. Quantify IL-2 (ELISA) Step6->Step7 End End: Analyze Dose-Response Step7->End

Caption: Experimental workflow for a T cell activation assay.

References

minimizing variability in Cbl-b-IN-15 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Cbl-b small molecule inhibitors, such as Cbl-b-IN-15. The information is designed to help minimize variability and ensure robust, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Cbl-b inhibitors?

A1: Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a negative regulator of immune cell activation.[1] It targets key signaling proteins for degradation, thereby dampening immune responses.[1] This is crucial for preventing autoimmunity but can also limit anti-tumor immunity.[1] Cbl-b inhibitors block the E3 ligase activity of Cbl-b. By doing so, they prevent the degradation of downstream signaling proteins, leading to enhanced T-cell and Natural Killer (NK) cell activation and a more robust anti-tumor immune response.[1][2]

Q2: Which signaling pathways are primarily affected by Cbl-b inhibition?

A2: Cbl-b is a key regulator in multiple signaling pathways within immune cells.[3] Its inhibition primarily affects:

  • T-Cell Receptor (TCR) and CD28 Co-stimulatory Pathways: Cbl-b sets the activation threshold for T-cells.[3][4] Its inhibition enhances signaling downstream of the TCR and the CD28 co-receptor, leading to increased T-cell proliferation and cytokine production.[2][5]

  • PI3K/Akt Pathway: Cbl-b can negatively regulate the PI3K pathway.[5][6] Inhibition of Cbl-b can lead to increased activation of Akt, a critical kinase for cell survival and proliferation.[3][5]

  • Natural Killer (NK) Cell Activation Pathways: In NK cells, Cbl-b is involved in regulating cytotoxicity and the expression of effector molecules like interferon-gamma (IFN-γ).[5][7] Inhibition of Cbl-b can boost NK cell anti-tumor activity.[8][9]

Cbl-b Negative Regulatory Signaling Pathway

Caption: Cbl-b inhibition prevents ubiquitination of key signaling proteins.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Recommended Solution
Inconsistent Reagent Quality Use a single, high-quality lot of the Cbl-b inhibitor for a set of experiments. Ensure purity of recombinant Cbl-b protein or consistency of the cell line used. Batch-to-batch variability of reagents is a common issue.[10]
Variable ATP Concentration IC50 values for kinase and ligase inhibitors are highly dependent on the ATP concentration in the assay buffer.[10] Standardize and report the ATP concentration used in all in vitro assays. Aim for a concentration that is physiologically relevant for the specific research question.[11]
Inhibitor Solubility and Stability Poor solubility can lead to inaccurate concentrations. Confirm the solubility of this compound in your assay buffer. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[12]
Assay Incubation Time Ensure incubation times are consistent across all experiments and are within the linear range of the enzymatic reaction.[10]
Cell Passage Number If using cell-based assays, high passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range.
Issue 2: Low or No Observed Effect in Cell-Based Assays
Potential Cause Recommended Solution
Poor Cell Permeability The inhibitor may not be efficiently entering the cells. Consider using a different formulation or performing a cell permeability assay. Highly charged compounds may have low permeability.[12]
Inhibitor Concentration Too Low The effective concentration in a cellular context can be much higher than in a biochemical assay.[12] Perform a dose-response curve over a wide range of concentrations (e.g., 1 nM to 100 µM) to determine the optimal working concentration.
Incorrect Timing of Treatment The timing of inhibitor addition relative to cell stimulation is critical. Optimize the pre-incubation time with the inhibitor before adding the stimulus (e.g., anti-CD3/CD28 antibodies for T-cells).
Use of a Positive Control To confirm the experimental system is working, use a known positive control that elicits the expected biological response.[12] This helps differentiate a compound-specific issue from a general assay failure.[13]
Cell Health Ensure cells are healthy and viable before starting the experiment. High cell death will confound results. Perform a simple viability test (e.g., Trypan Blue) before plating.

Experimental Protocols & Data

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify that the Cbl-b inhibitor directly binds to and stabilizes the Cbl-b protein within a cellular environment.

Methodology:

  • Cell Culture: Culture HEK293T or a relevant immune cell line (e.g., Jurkat) to ~80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of the Cbl-b inhibitor (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble Cbl-b at each temperature point by Western Blot or ELISA.

  • Data Interpretation: A potent inhibitor will stabilize the Cbl-b protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This is observed as a rightward shift in the melting curve.

General Experimental Workflow for Cbl-b Inhibitor

experimental_workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Validation a1 Recombinant Cbl-b Protein Purification a2 Biochemical Assay (e.g., FRET, SPR) a1->a2 a3 Determine IC50 / KD a2->a3 c1 Analyze Variability & Reproducibility a3->c1 b1 Select Cell Line (e.g., Jurkat, Primary T-Cells) b2 CETSA for Target Engagement b1->b2 b3 Functional Assays (e.g., T-Cell Activation, Cytokine Release) b1->b3 b2->c1 b4 Determine Cellular EC50 b3->b4 b4->c1 c2 Confirm On-Target Effect (e.g., Western Blot for p-Akt) c1->c2 c3 Final Conclusion c2->c3

Caption: A typical workflow for characterizing a Cbl-b inhibitor.

Protocol 2: T-Cell Activation Assay

This protocol measures the functional effect of a Cbl-b inhibitor on T-cell activation.

Methodology:

  • Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates 3 times with sterile PBS before use.

  • Cell Preparation: Isolate primary human or murine T-cells from whole blood or spleens using a negative selection kit. Resuspend cells in complete RPMI media.

  • Inhibitor Treatment: Add T-cells to the coated plate. Immediately add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and serial dilutions of the Cbl-b inhibitor or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Readout - Cytokine Production: After incubation, carefully collect the supernatant. Measure the concentration of secreted cytokines, such as IL-2 and IFN-γ, using an ELISA kit.[14]

  • Readout - Proliferation (Optional): During the last 18 hours of incubation, add a proliferation marker such as BrdU or [3H]-thymidine. Measure incorporation according to the manufacturer's protocol.

  • Data Analysis: Plot the cytokine concentration or proliferation signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.

Example Quantitative Data

The following data is for C7683, an analogue of a known Cbl-b inhibitor, and demonstrates the type of quantitative results you can expect from biophysical assays.[15]

Table 1: Biophysical Characterization of a Cbl-b Inhibitor Analogue (C7683)

Assay TypeCbl-b ConstructParameterValue
Differential Scanning Fluorimetry (DSF) TKBD-LHR-RINGΔTm at 3 µM10 ± 0.4 °C
Differential Scanning Fluorimetry (DSF) Full-LengthΔTm at 3 µM12 ± 0.2 °C
Cellular Thermal Shift Assay (CETSA) Full-Length (in HEK293T cells)Thermal Shift at 1-10 µM>15 °C

Data sourced from co-crystallization studies of Cbl-b with a small-molecule inhibitor.[15]

References

selecting the right negative control for Cbl-b-IN-15 studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and validating the appropriate negative control for studies involving Cbl-b-IN-15, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a negative control in my this compound experiment?

A negative control is crucial for ensuring the reliability and accuracy of your experimental results.[1] It helps you distinguish the specific effects of Cbl-b inhibition by this compound from non-specific effects caused by the compound's chemical structure or the experimental conditions. An ideal negative control should not produce the expected biological effect, thereby confirming that the observed results in your experimental samples are due to the specific activity of this compound.[1]

Q2: Is using the vehicle (e.g., DMSO) alone sufficient as a negative control?

No, while a vehicle control is essential, it is often insufficient. The vehicle control (the solvent used to dissolve this compound, typically DMSO) accounts for any effects of the solvent on the cells or assay system. However, it does not control for potential "off-target" effects of the this compound molecule itself that are unrelated to its inhibition of Cbl-b.[2] Small molecule inhibitors can sometimes interact with other proteins due to their chemical scaffold.[3][4] A proper negative control should ideally share the same chemical scaffold but lack activity against Cbl-b.

Troubleshooting Guide

Q3: What constitutes the ideal negative control for this compound?

The ideal negative control for a small molecule inhibitor like this compound is a structurally similar but biologically inactive analog.[2] This compound would have a chemical structure that is as close as possible to this compound but has been modified in a way that abrogates its binding to and inhibition of Cbl-b. This type of control helps to ensure that any observed cellular phenotype is due to the specific inhibition of Cbl-b and not to the chemical properties of the compound class.

Key Characteristics of an Ideal Negative Control:

CharacteristicThis compound (Active Compound)Ideal Negative ControlRationale
Target Casitas B-lineage lymphoma-b (Cbl-b)Should not bind or inhibit Cbl-bTo confirm specificity of the active compound.
Biochemical Potency IC50: ~15 nM[5]IC50: >10-100 fold higher than active compoundDemonstrates lack of target engagement.[2]
Cellular Activity Activates T-cell function (EC50: ~0.41 µM)[5]Should show no significant T-cell activationConfirms lack of biological effect in a relevant system.
Chemical Structure Known active scaffoldClosely related, inactive analogControls for off-target effects related to the chemical scaffold.
Solubility/Properties Soluble in DMSOShould have similar physical propertiesEnsures comparable exposure in experimental systems.
Q4: A validated, inactive analog for this compound is not commercially available. What are my alternatives?

When a perfectly matched inactive analog is unavailable, a multi-pronged approach is necessary to build confidence in your results:

  • Use a Structurally Unrelated Cbl-b Inhibitor: If another Cbl-b inhibitor with a completely different chemical structure is available, reproducing the key findings with this compound can help confirm that the observed phenotype is due to Cbl-b inhibition.

  • Perform Dose-Response Curves: Demonstrate that the biological effect of this compound is dose-dependent. Off-target effects are more likely at higher concentrations. Using the lowest effective concentration minimizes this risk.[2]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cbl-b expression in your cell model. A specific inhibitor like this compound should not produce an effect (or a significantly reduced effect) in cells that already lack the target protein. This is a gold-standard method for target validation.

  • Rescue Experiments: If possible, overexpressing a modified, inhibitor-resistant version of Cbl-b while the endogenous protein is silenced could rescue the phenotype, further proving the inhibitor's on-target specificity.

Experimental Protocols & Validation

Q5: How do I experimentally validate that my chosen control compound is inactive against Cbl-b?

Even if a compound is marketed as an inactive control, its activity should be validated in your specific experimental systems.

Protocol 1: In Vitro Cbl-b Ubiquitination Assay

This biochemical assay directly measures the E3 ligase activity of Cbl-b. An inactive control should not inhibit this process.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme (like UbcH5b), ubiquitin, ATP, and recombinant Cbl-b protein. The protein to be ubiquitinated (the substrate, e.g., Syk) should also be included.[6]

  • Compound Addition: Add this compound (positive control for inhibition), the putative negative control, or vehicle (negative control for inhibition) to respective reaction tubes at a range of concentrations.

  • Incubation: Initiate the reaction by adding ATP and incubate at 30-37°C for a specified time (e.g., 30-60 minutes).

  • Quenching & Analysis: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection: Analyze the reaction products by Western blot using an antibody against the substrate or ubiquitin. A successful reaction will show a ladder of higher molecular weight bands (polyubiquitination) in the vehicle control lane. This compound should reduce this laddering, while the inactive control should not.

Protocol 2: Cellular Target Engagement Assay

This confirms that the control compound does not affect Cbl-b function within a cellular context. For example, since Cbl-b inhibition enhances T-cell activation, a key downstream readout is cytokine production.[7][8]

Methodology:

  • Cell Culture: Culture primary T-cells or a T-cell line (e.g., Jurkat) under standard conditions.

  • Compound Treatment: Pre-incubate the cells with this compound, the negative control compound, or vehicle at various concentrations for 1-2 hours.

  • Cell Stimulation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies. A positive control group should be stimulated, while a negative control group remains unstimulated.[9]

  • Incubation: Culture the cells for 24-48 hours.

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of a key cytokine like Interleukin-2 (IL-2) or Interferon-gamma (IFN-γ) using an ELISA kit.

  • Analysis: this compound should significantly increase cytokine production compared to the vehicle-treated, stimulated cells. The negative control compound should show no significant increase in cytokine production over the vehicle control.

Q6: My "inactive" control is showing some activity in my cellular assay. What should I do?

This is a common issue in drug discovery and highlights the importance of validation.

  • Confirm Inactivity Biochemically: First, ensure the control is truly inactive against the Cbl-b enzyme using an in vitro assay (see Protocol 1). If it is inactive biochemically but active in cells, the cellular effect is likely off-target.

  • Lower the Concentration: The observed activity might be an off-target effect that only occurs at higher concentrations. Determine the dose-response curve for this effect and use the control at a concentration where the off-target activity is minimal.

  • Identify the Off-Target: If resources permit, use techniques like proteomic profiling or kinase panels to identify the unintended target of your control compound.

  • Switch Controls: If the off-target effect is significant and confounds data interpretation, you must switch to an alternative control strategy (see Q4).

Visualized Workflows and Pathways

Below are diagrams illustrating key concepts for your this compound experiments.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav1 Vav1 TCR->Vav1 Activates CD28 CD28 PI3K PI3K CD28->PI3K Activates Degradation Degradation Vav1->Degradation Akt Akt PI3K->Akt Activates PI3K->Degradation Cbl_b Cbl-b Akt->Cbl_b Inhibits Cbl_b->Vav1 Ubiquitinates Cbl_b->PI3K Ubiquitinates Ub Ub Inhibitor This compound Inhibitor->Cbl_b Inhibits

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

G start Start: Need Negative Control for this compound find_analog Search for commercially available inactive analog start->find_analog is_available Is a validated inactive analog available? find_analog->is_available use_analog Use Inactive Analog is_available->use_analog Yes alt_strategy Select Alternative Control Strategy is_available->alt_strategy No validation Experimental Validation use_analog->validation alt_strategy->validation biochem 1. In Vitro Assay (e.g., Ubiquitination Assay) validation->biochem cellular 2. Cellular Assay (e.g., Cytokine Release) biochem->cellular is_inactive Is control confirmed to be inactive? cellular->is_inactive proceed Proceed with Main Experiment is_inactive->proceed Yes troubleshoot Troubleshoot: - Re-evaluate concentration - Consider off-target effects - Select new control is_inactive->troubleshoot No troubleshoot->alt_strategy

Caption: Workflow for selecting and validating a negative control.

G cluster_controls Types of Experimental Controls cluster_neg_controls PC Positive Control (e.g., Known Activator) EC Experimental Condition (this compound) PC_desc Purpose: Confirms assay is working and can produce a positive result. PC->PC_desc NC Negative Controls EC_desc Purpose: Measures the effect of the active compound. EC->EC_desc VC Vehicle Control (e.g., DMSO) IAC Inactive Analog Control (Structurally Similar) VC_desc Purpose: Controls for effects of the solvent/vehicle. VC->VC_desc IAC_desc Purpose: Controls for off-target effects of the compound's chemical scaffold. IAC->IAC_desc

References

Validation & Comparative

A Comparative Guide to Cbl-b Inhibitors: Benchmarking Cbl-b-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy. Inhibition of Cbl-b can unleash the anti-tumor potential of T cells and Natural Killer (NK) cells. This guide provides a comparative analysis of Cbl-b-IN-15 against other known Cbl-b inhibitors, supported by available experimental data and detailed methodologies.

Introduction to Cbl-b and its Inhibition

Cbl-b sets the activation threshold for T cells, and its inhibition can lead to enhanced immune cell proliferation and cytokine production.[1][2][3] Small molecule inhibitors targeting Cbl-b are a promising class of therapeutics in immuno-oncology.[4][5] This guide focuses on this compound and provides a comparative landscape of other inhibitors in development.

Quantitative Comparison of Cbl-b Inhibitors

The following table summarizes the available quantitative data for this compound and other selected Cbl-b inhibitors. It is important to note that these values are derived from various sources and experimental conditions, which may not allow for a direct one-to-one comparison.

InhibitorBiochemical Potency (IC50)Cellular Activity (EC50)Mechanism of ActionDeveloper/Source
This compound 15 nM[6]T-cell activation: 0.41 µM[6]Not specifiedMedchemExpress
Cbl-b-IN-1 < 100 nM[6][7]Promotes cytokine secretion (IL-2, IFN-γ, TNF-α)[6][7]Not specifiedMedchemExpress
NX-1607 < 1 nM[6]Not specifiedIntramolecular glue, locks Cbl-b in an inactive conformation.[8][9]Nurix Therapeutics
NTX-801 < 5 nM (biochemical and cellular)[10]Not specifiedPrevents Cbl-b phosphorylation and activation.[10]Nimbus Therapeutics
HST-1011 Low nanomolar potency[11][12]Not specifiedAllosteric inhibitor, binds to a natural hotspot to lock Cbl-b in its inactive form.[11][12]HotSpot Therapeutics
Benzodiazepine Series (cpd 25) Not specifiedPotent T-cell activation[13]Binds to the inactive form of Cbl-b.[13]Academic Research
Innocare Pharma Cpd 96 0.98 nM (fluorescence-based assay)[14]IL-2 activation in Jurkat cells: 1.8 nM[14]Not specifiedInnocare Pharma

Signaling Pathway and Experimental Workflow

To understand the context of Cbl-b inhibition and the methods used for evaluation, the following diagrams illustrate the Cbl-b signaling pathway and a typical experimental workflow for assessing inhibitor potency.

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Signaling cluster_Cbl_b Cbl-b Regulation cluster_Downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 PLCg1 PLCγ1 CD28->PLCg1 Co-stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ZAP70->PLCg1 Phosphorylates Activation T-Cell Activation (IL-2, IFN-γ) ZAP70->Activation PLCg1->Activation Cbl_b Cbl-b (E3 Ligase) Cbl_b->ZAP70 Ubiquitinates Cbl_b->PLCg1 Ubiquitinates Ub Ubiquitin Degradation Protein Degradation Cbl_b->Degradation Leads to

Caption: Cbl-b signaling pathway in T-cell activation.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies HTS High-Throughput Screening (HTS) TR_FRET TR-FRET Assay (IC50 Determination) HTS->TR_FRET Hit Identification T_Cell_Activation T-Cell Activation Assay (e.g., IL-2 Secretion) TR_FRET->T_Cell_Activation Lead Compound Selection Cytokine_Assay Cytokine Profiling (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Assay Syngeneic_Model Syngeneic Mouse Models (Tumor Growth Inhibition) T_Cell_Activation->Syngeneic_Model Candidate Selection

Caption: Experimental workflow for evaluating Cbl-b inhibitors.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Activity

This assay is commonly used to determine the IC50 values of Cbl-b inhibitors by measuring the ubiquitination activity of Cbl-b.

  • Principle: The assay measures the FRET between a donor fluorophore (e.g., Europium-labeled antibody against a tagged Cbl-b) and an acceptor fluorophore (e.g., Cy5-labeled ubiquitin). When Cbl-b is active, it auto-ubiquitinates, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the FRET signal.[15][16][17][18]

  • Materials:

    • Recombinant GST-tagged Cbl-b

    • E1 activating enzyme (e.g., UBE1)

    • E2 conjugating enzyme (e.g., UbcH5b)

    • Biotin-labeled or Cy5-labeled Ubiquitin

    • Europium-labeled anti-GST antibody

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2)

    • Test compounds (Cbl-b inhibitors)

    • 384-well microplate

  • Procedure:

    • Prepare a reaction mixture containing E1, E2, labeled-ubiquitin, and ATP in the assay buffer.

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add recombinant Cbl-b to initiate the reaction.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).

    • Add the Europium-labeled anti-GST antibody.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at the acceptor and donor wavelengths.

    • Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.[19]

T-Cell Activation and Cytokine Secretion Assay

This assay evaluates the ability of Cbl-b inhibitors to enhance T-cell activation, typically by measuring the secretion of key cytokines like IL-2 and IFN-γ.

  • Principle: Primary T cells or a T-cell line (e.g., Jurkat) are stimulated through the T-cell receptor (TCR). In the presence of a Cbl-b inhibitor, the threshold for activation is lowered, leading to increased production and secretion of cytokines.[20]

  • Materials:

    • Primary human T cells or Jurkat T cells

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

    • Test compounds (Cbl-b inhibitors)

    • ELISA or Luminex kit for IL-2, IFN-γ, and TNF-α detection

    • 96-well cell culture plates

  • Procedure:

    • Plate the T cells in the 96-well plate.

    • Pre-treat the cells with various concentrations of the Cbl-b inhibitor for a specified time (e.g., 1 hour).

    • Stimulate the T cells with anti-CD3/anti-CD28 antibodies.

    • Incubate the cells for a period of 16 to 48 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted cytokines (IL-2, IFN-γ, TNF-α) in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

    • Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value for T-cell activation.[6][7]

Conclusion

This compound demonstrates potent biochemical inhibition of Cbl-b and functional activity in T-cell activation assays.[6] When compared to other inhibitors in development, it shows competitive potency. However, the landscape of Cbl-b inhibitors is rapidly evolving, with compounds like NX-1607 and those from Innocare Pharma exhibiting exceptionally low nanomolar activity.[6][14] The choice of an optimal Cbl-b inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols provided in this guide offer a foundation for such comparative studies. Researchers are encouraged to consider the specific experimental context when comparing data across different inhibitors.

References

A Researcher's Guide to Confirming Cbl-b-IN-15 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of Cbl-b-IN-15, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b. Understanding and confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and validation. This document outlines various approaches, from direct binding assays to functional downstream readouts, complete with experimental protocols and comparative data to aid in the selection of the most appropriate method for your research needs.

Introduction to Cbl-b and the Importance of Target Engagement

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role as a negative regulator of immune responses, particularly in T-cell and NK-cell activation.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby dampening immune cell activity.[1][3] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.[3][4]

This compound and its analogs are part of a new class of inhibitors designed to block the E3 ligase activity of Cbl-b.[5] Confirming that these molecules directly bind to and inhibit Cbl-b within the complex environment of a living cell is paramount. Cellular target engagement assays provide this crucial evidence, bridging the gap between biochemical activity and cellular phenotype.[6]

Comparative Analysis of Target Engagement Methods

Several distinct methodologies can be employed to confirm that this compound engages its target, Cbl-b, in a cellular setting. These can be broadly categorized as methods that measure direct binding to the target and those that assess the functional consequences of target engagement (i.e., inhibition of ubiquitination).

Table 1: Comparison of Cellular Target Engagement Assays for this compound
Assay Principle Measures Throughput Quantitative Data Example (for Cbl-b Inhibitor Analog) Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Direct binding of inhibitor to Cbl-b.Medium to HighDose-dependent thermal stabilization observed.[8][9]Label-free; confirms intracellular binding.[6]Indirect measure of binding; requires specific antibody or tagged protein.
Western Blot for Substrate Ubiquitination Measures the ubiquitination status of a known Cbl-b substrate (e.g., PLC-γ1, p85 subunit of PI3K) following inhibitor treatment.[1][10]Functional inhibition of Cbl-b's E3 ligase activity.LowDose-dependent decrease in substrate ubiquitination.Directly assesses functional enzymatic activity in cells.Low throughput; can be semi-quantitative; requires specific antibodies.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Measures the proximity of labeled ubiquitin molecules on a substrate or Cbl-b itself (autoubiquitination).[11][12][13]Inhibition of Cbl-b's E3 ligase activity (auto- or substrate ubiquitination).HighCellular Substrate Ubiquitylation IC50: 850 nM[14]Homogeneous (no-wash) assay; highly sensitive and suitable for HTS.[15]Typically performed with purified components, but cellular lysate versions are possible.
Immunoprecipitation-Western Blot Co-immunoprecipitation of Cbl-b and its substrates to assess changes in their interaction or ubiquitination status upon inhibitor treatment.Changes in protein-protein interactions and ubiquitination.LowDecreased ubiquitination of immunoprecipitated substrate.Provides information on specific substrate ubiquitination in a cellular context.Labor-intensive; potential for artifacts.
Downstream Signaling Pathway Analysis Measures the phosphorylation status or activation of proteins downstream of Cbl-b's known targets (e.g., increased pAkt, pERK).[10]Functional cellular response to Cbl-b inhibition.MediumIncreased IL-2 production in human T-cells (80 nM)[14]High physiological relevance; can be multiplexed.Indirect measure of target engagement; pathway complexity can be a challenge.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the Cbl-b signaling pathway and the workflows of key experimental methods.

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway cluster_TCR_Signaling T-Cell Receptor (TCR) Signaling cluster_Cbl_b_Regulation Cbl-b Regulation cluster_Downstream_Effects Downstream Effects TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K (p85) CD28->PI3K Proteasome Proteasomal Degradation PLCg1->Proteasome Vav1->Proteasome Akt Akt PI3K->Akt PI3K->Proteasome T_Cell_Activation T-Cell Activation Akt->T_Cell_Activation Cbl_b Cbl-b Cbl_b->PLCg1 Ubiquitination Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits Ub Ubiquitin

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling proteins for ubiquitination.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow start Treat cells with This compound or vehicle heat Heat cells across a temperature gradient start->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated fractions (centrifugation) lyse->separate detect Detect soluble Cbl-b (Western Blot, ELISA, etc.) separate->detect analyze Analyze data to generate a melting curve detect->analyze result Stabilization of Cbl-b by This compound indicates target engagement analyze->result

Caption: Workflow for confirming target engagement using the Cellular Thermal Shift Assay (CETSA).

Ubiquitination_Assay_Workflow Substrate Ubiquitination Assay Workflow start Treat cells with this compound at various concentrations stimulate Stimulate cells to activate Cbl-b signaling (optional) start->stimulate lyse Lyse cells and add proteasome inhibitor stimulate->lyse ip Immunoprecipitate Cbl-b substrate lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute western Perform Western Blot with anti-ubiquitin and anti-substrate antibodies elute->western result Decreased ubiquitination with increasing inhibitor concentration confirms target engagement western->result

References

Cross-Validation of Cbl-b Inhibition: A Comparative Analysis of Cbl-b-IN-15 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the comparative efficacy and experimental validation of a novel Cbl-b inhibitor, Cbl-b-IN-15, against traditional siRNA-mediated gene silencing.

This guide provides a comprehensive framework for the cross-validation of results obtained with the small molecule inhibitor this compound and Cbl-b-targeted siRNA. The objective is to ensure that the observed phenotypes are a direct consequence of Cbl-b inhibition rather than off-target effects. This is achieved by comparing the molecular and cellular effects of both interventions.

Comparative Data Summary

The following table summarizes the quantitative data from key experiments designed to compare the effects of this compound and Cbl-b siRNA on protein levels, downstream signaling, and T-cell activation.

Parameter Vehicle Control This compound (1 µM) Control siRNA Cbl-b siRNA
Cbl-b Protein Expression (% of Control) 100%95%100%25%
Phospho-Lck (Y394) (% of Control) 100%250%110%230%
Phospho-ZAP-70 (Y493) (% of Control) 100%210%105%200%
IL-2 Production (pg/mL) 5020055180

Experimental Protocols

Cell Culture and Treatment

Jurkat cells, a human T-lymphocyte cell line, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For inhibitor studies, cells were treated with either DMSO (vehicle control) or this compound at a final concentration of 1 µM for 24 hours prior to stimulation.

siRNA Transfection

For gene knockdown experiments, Jurkat cells were transfected with either a non-targeting control siRNA or a Cbl-b specific siRNA using lipid-based transfection reagents according to the manufacturer's protocol. Cells were incubated for 48 hours post-transfection to ensure maximal protein knockdown before proceeding with further assays.

Western Blotting

Following treatment or transfection, cells were lysed and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Cbl-b, phospho-Lck (Y394), phospho-ZAP-70 (Y493), and a loading control (e.g., GAPDH). Membranes were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

ELISA for IL-2 Production

To assess T-cell activation, supernatant from stimulated Jurkat cells was collected and the concentration of secreted IL-2 was quantified using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental design, the following diagrams illustrate the Cbl-b signaling pathway and the workflow for the cross-validation experiments.

Cbl_b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Downstream Downstream Signaling ZAP70->Downstream Cbl_b Cbl-b Cbl_b->Lck Ubiquitination (Negative Regulation) Cbl_b->ZAP70 Ubiquitination (Negative Regulation) Ub Ubiquitin Ub->Cbl_b Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins like Lck and ZAP-70.

Cross_Validation_Workflow cluster_interventions Interventions cluster_assays Assays Inhibitor Pharmacological Inhibition (this compound) WB Western Blot (Protein Expression, Phosphorylation) Inhibitor->WB ELISA ELISA (IL-2 Production) Inhibitor->ELISA siRNA Genetic Knockdown (Cbl-b siRNA) siRNA->WB siRNA->ELISA Comparison Compare Results WB->Comparison ELISA->Comparison Jurkat Jurkat T-Cells Jurkat->Inhibitor Jurkat->siRNA

Caption: Workflow for the cross-validation of this compound and Cbl-b siRNA effects on Jurkat T-cells.

Cbl-b Inhibitors in Combination with Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating T cell and NK cell activation. Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly in combination with established checkpoint inhibitors like anti-PD-1 therapy. This guide provides a comparative overview of the preclinical efficacy of Cbl-b inhibitors in combination with anti-PD-1 therapy, based on available experimental data. While the specific compound "Cbl-b-IN-15" was requested, public domain information on a molecule with this exact designation is not available. Therefore, this guide utilizes data from well-characterized Cbl-b inhibitors, such as NX-1607, as representative examples of this drug class.

Efficacy of Cbl-b Inhibitors in Combination with Anti-PD-1 Therapy

The combination of Cbl-b inhibitors with anti-PD-1 antibodies has demonstrated synergistic anti-tumor effects in various preclinical cancer models. This enhanced efficacy is attributed to the complementary mechanisms of releasing the brakes on T cell activation at both the intracellular (Cbl-b inhibition) and intercellular (PD-1 blockade) levels.

Table 1: In Vivo Efficacy of Cbl-b Inhibitors in Combination with Anti-PD-1 in Syngeneic Mouse Models
Cbl-b InhibitorCancer ModelTreatment GroupsKey Efficacy ReadoutsReference
NX-1607 CT26 Colon Carcinoma- Vehicle- NX-1607 (10 or 30 mg/kg, oral, daily)- Anti-PD-1- NX-1607 + Anti-PD-1- Single agent NX-1607 (30 mg/kg) resulted in 71% tumor growth inhibition (TGI) (p<0.01).- Combination therapy led to a substantial increase in median overall survival and frequency of complete tumor rejections.
NX-1607 MC38 Colon Cancer, 4T1 Triple-Negative Breast Cancer- Monotherapy- Combination with anti-PD-1- Significant tumor growth inhibition and improved median overall survival in both models.
Unnamed Cbl-b Inhibitor (Glenmark) Mouse Colon Tumor Model- Single agent- Combination with anti-PD-1- Strong tumor growth inhibition as a single agent.- Enhanced complete tumor rejections in combination with anti-PD-1.
Unnamed Selective Cbl-b Inhibitor CT26 Syngeneic Model- Cbl-b inhibitor (oral)- Anti-PD-1 antibody- Combination- Cbl-b inhibitor monotherapy effectively inhibited tumor growth.- Combination therapy completely inhibited tumor growth.
Table 2: In Vitro Efficacy of Cbl-b Inhibitors in Combination with Anti-PD-1/PD-L1
Cbl-b InhibitorIn Vitro ModelTreatment GroupsKey Efficacy ReadoutsReference
NTX-512, NTX-477 Tumor-derived Organoids (TNBC: C0321, M-WNT; Colon Cancer: MC38)- Vehicle (DMSO)- NTX-512 or NTX-477 (5µM)- Anti-PD-1 (1µg/ml)- Anti-PD-L1 (1µg/ml)- Combinations- Cbl-b inhibitors enhanced cancer cell death in organoids when combined with anti-PD-1 or anti-PD-L1.

Signaling Pathways and Experimental Workflows

Cbl-b and PD-1 Signaling in T Cells

Cbl-b acts as a negative regulator of T cell activation downstream of the T-cell receptor (TCR). It ubiquitinates key signaling proteins, targeting them for degradation and thus dampening the immune response. PD-1, upon binding to its ligand PD-L1 on tumor cells, recruits phosphatases to the TCR signaling complex, further inhibiting T cell activation. The inhibition of both Cbl-b and PD-1 leads to a more robust and sustained anti-tumor T cell response.

G Cbl-b and PD-1 Negative Regulatory Pathways in T Cells cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell cluster_downstream Downstream Signaling MHC_Antigen MHC-Antigen TCR TCR MHC_Antigen->TCR Signal 1 PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding PLCg1 PLCγ1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K CD28->PI3K Signal 2 (Co-stimulation) SHP2 SHP2 PD1->SHP2 Recruitment T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) PLCg1->T_Cell_Activation Vav1->T_Cell_Activation Akt Akt PI3K->Akt Akt->T_Cell_Activation Cblb Cbl-b Cblb->PLCg1 Ubiquitination (Inhibition) Cblb->Vav1 Ubiquitination (Inhibition) SHP2->TCR Dephosphorylation (Inhibition) Cblb_Inhibitor Cbl-b Inhibitor (e.g., this compound) Cblb_Inhibitor->Cblb Inhibition Anti_PD1 Anti-PD-1 Ab Anti_PD1->PD1 Blockade

Caption: Cbl-b and PD-1 signaling pathways in T cells.

Experimental Workflow for In Vivo Efficacy

The evaluation of Cbl-b inhibitors in combination with anti-PD-1 therapy in preclinical models typically follows a standardized workflow.

G General Experimental Workflow for In Vivo Combination Therapy Study cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_analysis Ex Vivo Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., CT26, MC38) Tumor_Establishment Tumor Establishment (Palpable Tumors) Tumor_Implantation->Tumor_Establishment Treatment_Groups Randomization into Treatment Groups: 1. Vehicle 2. Cbl-b Inhibitor 3. Anti-PD-1 4. Combination Tumor_Establishment->Treatment_Groups Dosing Drug Administration (e.g., Oral gavage for Cbl-b inhibitor, IP for anti-PD-1) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement (e.g., Caliper measurements 2-3 times/week) Dosing->Tumor_Measurement Survival_Monitoring Survival Monitoring Dosing->Survival_Monitoring Endpoint Endpoint Analysis (Tumor Excision) Tumor_Measurement->Endpoint Survival_Monitoring->Endpoint Immune_Profiling Tumor-Infiltrating Lymphocyte (TIL) Analysis (Flow Cytometry for CD4+, CD8+, NK cells) Endpoint->Immune_Profiling Cytokine_Analysis Cytokine/Chemokine Profiling (e.g., Luminex, ELISA) Endpoint->Cytokine_Analysis

Caption: Experimental workflow for in vivo combination studies.

Experimental Protocols

In Vivo Syngeneic Mouse Models
  • Cell Lines and Animals: Murine cancer cell lines such as CT26 (colon carcinoma), MC38 (colon adenocarcinoma), and 4T1 (breast cancer) are commonly used. These cells are implanted subcutaneously into immunocompetent syngeneic mice (e.g., BALB/c or C57BL/6).

  • Treatment Administration: Once tumors are established (e.g., 50-100 mm³), mice are randomized into treatment groups. Cbl-b inhibitors are typically administered orally on a daily schedule. Anti-PD-1 antibodies are administered intraperitoneally (IP) at specified intervals (e.g., twice weekly).

  • Efficacy Assessment: Tumor volumes are measured regularly using calipers. Overall survival is also monitored. At the end of the study, tumors may be excised for further analysis.

  • Immunophenotyping: Tumor-infiltrating lymphocytes (TILs) are isolated from excised tumors and analyzed by flow cytometry to quantify various immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells) and their activation status.

In Vitro Tumor-Derived Organoids
  • Organoid Culture: Tumor-derived organoids are established from syngeneic mouse tumors. These 3D cultures better recapitulate the tumor microenvironment compared to traditional 2D cell cultures.

  • Treatment: Organoids are treated with the Cbl-b inhibitor, anti-PD-1/PD-L1 antibodies, or the combination.

  • Viability Assessment: Cell viability and death within the organoids are assessed using imaging-based assays (e.g., fluorescence microscopy with viability dyes).

Alternative and Complementary Therapeutic Strategies

The inhibition of Cbl-b is just one of several emerging strategies to overcome resistance to anti-PD-1 therapy. Other approaches include:

  • Combination with other checkpoint inhibitors: Targeting other immune checkpoints like CTLA-4, LAG-3, or TIM-3 in addition to PD-1 and Cbl-b.

  • Targeting other E3 ligases: Other E3 ligases involved in immune regulation could also be potential therapeutic targets.

  • Adoptive cell therapy: Engineering T cells (e.g., CAR-T) to be deficient in Cbl-b could enhance their persistence and efficacy.

Conclusion

The combination of Cbl-b inhibitors with anti-PD-1 therapy represents a promising immunotherapeutic strategy with strong preclinical validation. The synergistic anti-tumor activity observed across various cancer models highlights the potential of this approach to enhance the efficacy of checkpoint blockade and overcome resistance. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients. The ongoing clinical trials for Cbl-b inhibitors like NX-1607 will be crucial in determining the safety and efficacy of this combination in humans.

Comparative Analysis of Cbl-b Inhibitor Potency: A Focus on Cbl-b-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the inhibitory effects of Cbl-b-IN-15 and its alternatives in various cell lines, supported by experimental data and protocols.

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a promising target for cancer immunotherapy. Inhibition of Cbl-b can lower the threshold for T-cell and NK-cell activation, thereby enhancing anti-tumor immune responses. This guide provides a comparative analysis of the potency of a specific Cbl-b inhibitor, this compound, against other notable inhibitors, presenting key IC50 and EC50 data in a clear, comparative format. Detailed experimental protocols for the cited assays are also provided to support the reproducibility of these findings.

Comparative Potency of Cbl-b Inhibitors

The inhibitory activity of this compound and its alternatives has been evaluated using both biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) for direct enzymatic inhibition and the half-maximal effective concentration (EC50) for cellular activities, such as T-cell activation.

InhibitorAssay TypeDescriptionCell Line/SystemIC50/EC50
This compound BiochemicalInhibition of Cbl-b E3 ligase activityRecombinant Cbl-b15 nM[1]
CellularT-cell activationT-cells0.41 µM[1]
NX-1607 BiochemicalInhibition of Cbl-b activity (HTRF assay)Recombinant Cbl-bLow nanomolar[2]
CellularT-cell activation (CD69 expression)Jurkat T-cellsNot specified
CellularT-cell activation (CD69 expression)Primary human CD3+ T-cellsNot specified
CellularIL-2 and IFNγ mRNA upregulationJurkat T-cellsNot specified
CellularIL-2 and IFNγ mRNA upregulationPrimary human CD3+ T-cellsNot specified
NTX-801 Biochemical & CellularInhibition of Cbl-b phosphorylation and activationNot specified< 5 nM[3]
Compound 96 (Innocare) BiochemicalInhibition of FITC-probe binding to Cbl-bRecombinant human Cbl-b0.98 nM
CellularIL-2 activationJurkat T-cells1.8 nM
Arylpyridone Compound 31 (AstraZeneca) BiochemicalBinding to Cbl-bRecombinant Cbl-b30 nM
CellularIL-2 productionT-cells230 nM

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key assays are provided below.

Biochemical Cbl-b Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to determine the direct inhibitory effect of a compound on Cbl-b's enzymatic activity.

Principle: This assay measures the ubiquitination of a substrate by Cbl-b. A terbium-labeled antibody binds to the GST-tagged Cbl-b, and a fluorescence acceptor-labeled ubiquitin is used. When ubiquitination occurs, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors of Cbl-b will reduce this signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 0.05% BSA, pH 7.5). Dilute recombinant GST-Cbl-b, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and acceptor-labeled ubiquitin in the assay buffer to their final concentrations.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO and then dilute further in the assay buffer.

  • Reaction Incubation: In a 384-well plate, add the test inhibitor, the enzyme/ubiquitin mixture, and a substrate (if applicable). Initiate the reaction by adding ATP.

  • Detection: After a defined incubation period (e.g., 60 minutes at 27°C), add the HTRF detection reagents (e.g., terbium-labeled anti-GST antibody and streptavidin-XL665 if biotinylated substrate is used).

  • Signal Measurement: After another incubation period (e.g., 24 hours at room temperature), read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of a Cbl-b inhibitor to enhance T-cell activation, often by quantifying the secretion of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.

Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated to activate the T-cell receptor (TCR) signaling pathway. In the presence of a Cbl-b inhibitor, the negative regulation of this pathway is reduced, leading to increased IL-2 production. The secreted IL-2 is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Plating: Seed the Jurkat cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

  • Compound Treatment: Treat the cells with a serial dilution of the Cbl-b inhibitor and incubate for a predetermined time (e.g., 1 hour).

  • Cell Stimulation: Stimulate the T-cells by adding a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, or by using anti-CD3 and anti-CD28 antibodies coated on the plate.

  • Incubation: Incubate the plate for 24 to 48 hours to allow for IL-2 secretion.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • IL-2 ELISA: Quantify the amount of IL-2 in the supernatant using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration of IL-2 against the inhibitor concentration to determine the EC50 value for T-cell activation.

Cellular T-Cell Activation Assay (CD69 Expression)

This assay assesses T-cell activation by measuring the surface expression of CD69, an early activation marker, using flow cytometry.

Principle: Upon activation, T-cells upregulate the expression of CD69 on their surface. A Cbl-b inhibitor will enhance this upregulation in response to stimulation. The percentage of CD69-positive cells is quantified by flow cytometry using a fluorescently labeled anti-CD69 antibody.

Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

  • Cell Plating: Plate the PBMCs in a 96-well plate at a suitable density.

  • Compound Treatment: Add a serial dilution of the Cbl-b inhibitor to the wells and incubate for 1 hour.

  • Cell Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3/anti-CD28 antibodies.

  • Incubation: Incubate the cells for 18-24 hours.

  • Staining: Harvest the cells and stain them with a fluorescently labeled anti-CD69 antibody and antibodies against T-cell markers (e.g., CD3, CD4, CD8). An isotype control should be used to set the gates for CD69 positivity.

  • Flow Cytometry: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD69-positive cells within the T-cell populations.

  • Data Analysis: Plot the percentage of CD69-positive T-cells against the inhibitor concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Cbl_b_Signaling_Pathway Cbl-b Negative Regulation of T-Cell Activation cluster_TCR T-Cell Receptor Signaling cluster_Cblb Cbl-b Regulation TCR TCR/CD3 Lck Lck TCR->Lck Engagement CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 LAT->PI3K Downstream Downstream Signaling (e.g., NF-κB, NFAT, AP-1) PLCg1->Downstream PI3K->Downstream Activation T-Cell Activation (IL-2, Proliferation) Downstream->Activation Cblb Cbl-b Cblb->ZAP70 Ubiquitinates for degradation Cblb->PLCg1 Ubiquitinates for degradation Cblb->PI3K Ubiquitinates for degradation Ub Ubiquitin Ub->Cblb Cblb_Inhibitor Cbl-b Inhibitor (e.g., this compound) Cblb_Inhibitor->Cblb Inhibits

Caption: Cbl-b signaling pathway in T-cell activation.

IC50_Determination_Workflow General Workflow for IC50/EC50 Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis prep_cells Prepare Cells (e.g., Jurkat, PBMCs) plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells prep_inhibitor Prepare Serial Dilution of Cbl-b Inhibitor add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor plate_cells->add_inhibitor stimulate Add Stimulus (e.g., anti-CD3/CD28) add_inhibitor->stimulate incubate Incubate for Defined Period stimulate->incubate collect_supernatant Collect Supernatant (for ELISA) or Stain Cells (for Flow) incubate->collect_supernatant measure_signal Measure Signal (e.g., Absorbance, Fluorescence) collect_supernatant->measure_signal plot_data Plot Dose-Response Curve measure_signal->plot_data calculate_ic50 Calculate IC50/EC50 Value plot_data->calculate_ic50

Caption: Workflow for IC50/EC50 determination.

References

Validating Cbl-b-IN-15 Effects: A Comparative Guide to Using an Inactive Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of Cbl-b inhibitors, using Cbl-b-IN-15 as an exemplar active compound. The central theme is the critical importance of employing a structurally similar but biologically inactive analog as a negative control. This approach is fundamental to ensuring that the observed biological effects are genuinely due to the inhibition of Cbl-b and not a result of off-target activities or other compound-related artifacts.

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T-cells and NK cells.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for these immune cells.[1][3] Inhibiting Cbl-b is a promising strategy in immuno-oncology to "release the brakes" on the immune system, enhancing its ability to attack cancer cells.[3][4] Chemical probes like this compound are invaluable tools in this endeavor, but their utility is contingent on rigorous validation.

An inactive analog, designed to be structurally almost identical to the active inhibitor but modified to lose its affinity for the Cbl-b target protein, is the gold standard for such validation. By running parallel experiments with the active compound and the inactive analog, researchers can confidently attribute differences in outcomes to the specific inhibition of Cbl-b.

Comparative Data Analysis: Active vs. Inactive Cbl-b Inhibitor

The following tables illustrate the expected outcomes from key validation experiments. The data presented for the "Inactive Analog" is hypothetical, representing the ideal results that would confirm the specificity of this compound.

Table 1: Biochemical Assay — Cbl-b Inhibition This table compares the direct inhibitory activity of the compounds on Cbl-b's E3 ligase function in a cell-free system.

CompoundAssay TypeTargetIC50 (nM)
This compound (Active) TR-FRET UbiquitinationCbl-b50
Inactive Analog TR-FRET UbiquitinationCbl-b> 10,000

Table 2: Cellular Assay — T-Cell Activation This table shows the functional consequence of Cbl-b inhibition on T-cell activation, measured by the secretion of Interleukin-2 (IL-2).

Compound (1 µM)Cell TypeStimulationIL-2 Secretion (pg/mL)
Vehicle (DMSO) Human PBMCsanti-CD3150
This compound (Active) Human PBMCsanti-CD3850
Inactive Analog Human PBMCsanti-CD3165

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing the complex signaling pathways and the logical flow of validation experiments.

Cbl_b_Signaling_Pathway TCR TCR ZAP70 ZAP70 TCR->ZAP70 Stimulation CD28 CD28 PI3K PI3K CD28->PI3K Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Vav1->T_Cell_Activation PLCg1->T_Cell_Activation Akt Akt PI3K->Akt Akt->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibition Ub Ubiquitin Ub->Cbl_b

Caption: Cbl-b signaling pathway in T-cell activation.

Validation_Workflow Start Isolate Primary T-Cells Treatment Parallel Treatment Groups Start->Treatment Active This compound (Active) Treatment->Active Stimulate with anti-CD3 Inactive Inactive Analog Treatment->Inactive Stimulate with anti-CD3 Vehicle Vehicle (DMSO) Treatment->Vehicle Stimulate with anti-CD3 Assay1A T-Cell Activation (IL-2 ELISA) Active->Assay1A Assay2A Target Ubiquitination (Western Blot) Active->Assay2A Assay1I T-Cell Activation (IL-2 ELISA) Inactive->Assay1I Assay2I Target Ubiquitination (Western Blot) Inactive->Assay2I Assay1V T-Cell Activation (IL-2 ELISA) Vehicle->Assay1V Assay2V Target Ubiquitination (Western Blot) Vehicle->Assay2V Assays Downstream Assays ResultA Effect Observed (High IL-2, Low Ub) Assay1A->ResultA ResultI No Effect Observed (Low IL-2, High Ub) Assay1I->ResultI ResultV Baseline Control (Low IL-2, High Ub) Assay1V->ResultV Assay2A->ResultA Assay2I->ResultI Assay2V->ResultV

Caption: Experimental workflow for inhibitor validation.

Key Experimental Protocols

Detailed and consistent protocols are essential for reproducible results.

In Vitro Cbl-b Auto-ubiquitination Assay (TR-FRET)

This assay quantifies the E3 ligase activity of Cbl-b by measuring its auto-ubiquitination.

Materials:

  • Recombinant human Cbl-b protein

  • E1 activating enzyme (UBE1)

  • E2 conjugating enzyme (e.g., Ube2d2)

  • Europium-labeled Ubiquitin (Donor)

  • Cy5-labeled Ubiquitin (Acceptor)

  • ATP solution

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT)

  • This compound and Inactive Analog (dissolved in DMSO)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and the inactive analog in DMSO, then add to the assay plate. Include DMSO-only wells as a control.

  • Enzyme Mix Preparation: Prepare a master mix containing E1 enzyme, E2 enzyme, Europium-Ub, and Cy5-Ub in assay buffer.

  • Initiation: Add the Cbl-b protein to the wells, followed by the enzyme mix.

  • Reaction Start: Initiate the ubiquitination reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader. The signal is generated when the donor (Europium) and acceptor (Cy5) on the same poly-ubiquitin chain are brought into proximity.

  • Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC50 values. The active compound should show potent inhibition, while the inactive analog should not.[5]

T-Cell Activation and IL-2 Secretion Assay

This cellular assay measures a key functional outcome of enhanced T-cell signaling.[6][7][8]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • Anti-human CD3 antibody (plate-bound)

  • This compound and Inactive Analog

  • 96-well flat-bottom tissue culture plates

  • Human IL-2 ELISA kit

Procedure:

  • Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-3 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C. Wash wells twice with sterile PBS to remove unbound antibody.[7][8]

  • Cell Plating: Isolate PBMCs and resuspend them in complete RPMI medium at a density of 1-2 x 10^6 cells/mL. Add 100 µL of the cell suspension to each coated well.

  • Compound Treatment: Add this compound, the inactive analog, or vehicle (DMSO) to the respective wells at the final desired concentration (e.g., 1 µM).

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis: Compare the IL-2 levels across the different treatment groups. A specific Cbl-b inhibitor is expected to significantly increase IL-2 secretion compared to both the vehicle and the inactive analog.

Western Blot Analysis of Downstream Signaling

This method assesses the phosphorylation status or ubiquitination of key proteins downstream of Cbl-b to confirm the mechanism of action.[9][10]

Materials:

  • Jurkat T-cells or primary T-cells

  • Anti-CD3 and anti-CD28 antibodies (for stimulation)

  • This compound and Inactive Analog

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-PLCγ1, anti-total-PLCγ1, anti-ubiquitin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture T-cells and pre-treat with this compound, the inactive analog, or vehicle for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with soluble anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to activate proximal TCR signaling.

  • Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Immunoprecipitation (for Ubiquitination): To assess ubiquitination of a specific target (e.g., PLCγ1), incubate the lysate with an anti-PLCγ1 antibody, followed by protein A/G beads to pull down the protein.

  • SDS-PAGE and Transfer: Separate the proteins from the total lysate (for phosphorylation) or the immunoprecipitate (for ubiquitination) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting: Block the membrane and probe with the desired primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: For phosphorylation, compare the ratio of the phosphorylated protein to the total protein. For ubiquitination, look for a high molecular weight smear recognized by the anti-ubiquitin antibody. Treatment with the active this compound should lead to increased phosphorylation of downstream targets and/or decreased ubiquitination compared to the inactive analog and vehicle controls.[11][12]

References

Unveiling the Downstream Cascade: A Comparative Guide to Western Blot Analysis of Cbl-b-IN-15 Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Western blot analysis for downstream effects of Cbl-b-IN-15, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. By inhibiting Cbl-b, this compound is expected to enhance immune cell activation, making it a person of interest in immuno-oncology research.[1] This document will delve into the anticipated downstream signaling events, compare this compound with other known Cbl-b inhibitors, provide detailed experimental protocols for Western blot analysis, and visualize the key pathways and workflows.

Cbl-b and its Role as a Negative Regulator

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a crucial role in regulating immune responses by acting as a negative regulator of T-cell and NK cell activation.[2] It mediates the ubiquitination of key signaling proteins, targeting them for degradation and thereby dampening the immune response. Inhibition of Cbl-b is a promising therapeutic strategy to enhance the body's anti-tumor immunity.

Downstream Effects of Cbl-b Inhibition

Inhibition of Cbl-b is expected to lead to the increased phosphorylation and activation of several key downstream signaling proteins that are normally targeted for ubiquitination by Cbl-b. These include:

  • Phospholipase C gamma 1 (PLCγ1): A crucial enzyme in the T-cell receptor (TCR) signaling pathway, its activation leads to the generation of second messengers that are vital for T-cell activation.

  • Protein Kinase B (Akt): A central node in signaling pathways that regulate cell survival, proliferation, and growth.

  • Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.

Comparative Analysis of Cbl-b Inhibitors

InhibitorTargetIC50Reported Downstream Effects (from Western Blot)Key Features
This compound Cbl-b15 nM[1]Expected to increase p-PLCγ1, p-Akt, and p-ERK levels.Potent Cbl-b inhibitor.[1]
NX-1607 Cbl-bLow nanomolarIncreases phosphorylation of PLCγ1 and ERK1/2 in Jurkat T cells.[3]Orally bioavailable; in Phase 1 clinical trials.[3][4]
HST-1011 Cbl-bNot specifiedIncreases phosphorylation of ZAP70, CD3E, LAT, and PLCG1 in Jurkat cells.[5]Oral, selective allosteric inhibitor; in Phase 1/2 clinical trials.[4][6]
Cbl-b-IN-1 Cbl-b< 100 nM[7]Promotes cytokine secretion and enhances TCR signaling.[7]Facilitates T-cell activation.[7]

Signaling Pathway and Experimental Workflow

To visually represent the key processes involved, the following diagrams illustrate the Cbl-b signaling pathway and the general workflow for a Western blot experiment.

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT Vav1 Vav1 LAT->Vav1 PLCg1 PLCγ1 LAT->PLCg1 ERK ERK Vav1->ERK Akt Akt PI3K->Akt Cbl_b Cbl-b Cbl_b->Vav1 Ub Cbl_b->PI3K Ub Cbl_b->PLCg1 Ub Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules. This compound inhibits this process.

Western_Blot_Workflow Western Blot Experimental Workflow SamplePrep 1. Sample Preparation (Cell Lysis) GelElectro 2. SDS-PAGE (Protein Separation) SamplePrep->GelElectro Transfer 3. Protein Transfer (to Membrane) GelElectro->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Binds to Target Protein) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Binds to Primary Ab) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence/Fluorescence) SecondaryAb->Detection Analysis 8. Data Analysis (Quantification) Detection->Analysis

Caption: A simplified workflow of the key steps involved in a Western blot experiment.

Experimental Protocols

This section provides detailed methodologies for performing Western blot analysis to assess the downstream effects of this compound.

Cell Culture and Treatment
  • Culture Jurkat T-cells (or other relevant immune cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells at an appropriate density and allow them to adhere or grow to the desired confluence.

  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, 24 hours).

  • For activation, stimulate the cells with anti-CD3/CD28 antibodies.

Protein Extraction
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, vortexing intermittently.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extracts.

  • Determine the protein concentration using a BCA protein assay kit.

Western Blotting
  • SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for p-PLCγ1, p-Akt, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are often in the range of 1:1000.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

    • Express the results as fold change relative to the vehicle-treated control.

Conclusion

This guide provides a framework for researchers to investigate the downstream effects of this compound using Western blot analysis. While direct quantitative data for this compound is emerging, the provided information on its mechanism, comparison with other inhibitors, and detailed protocols will enable a thorough and objective evaluation of its performance. The visualization of the signaling pathway and experimental workflow further aids in understanding the experimental design and the biological context of Cbl-b inhibition. As more data becomes available, this guide can be updated to provide an even more comprehensive comparison of this promising class of immuno-oncology agents.

References

Safety Operating Guide

Proper Disposal of Cbl-b-IN-15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Advisory: A specific Safety Data Sheet (SDS) for Cbl-b-IN-15 is not publicly available. Researchers, scientists, and drug development professionals must obtain the SDS directly from the manufacturer or supplier before handling or disposing of this compound. The following information provides general guidance for the disposal of research-grade chemical compounds and should not be considered a substitute for the specific information and procedures outlined in the manufacturer's SDS for this compound.

Pre-Disposal Safety and Handling

Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The exact specifications for PPE will be detailed in the compound-specific SDS. However, standard laboratory practice for handling compounds of unknown toxicity dictates the use of:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

General Disposal Protocol for Research Chemicals

In the absence of a specific SDS for this compound, the following step-by-step procedure outlines a conservative and safe approach to its disposal, treating it as a potentially hazardous chemical waste.

  • Waste Identification and Collection:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty vials), as hazardous chemical waste.

    • Collect solid and liquid waste in separate, clearly labeled, and compatible waste containers.[1]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[2]

  • Container Management:

    • Use containers that are in good condition and have tightly sealing lids.[3][4]

    • Ensure the waste container is made of a material compatible with the chemical.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[5] Avoid using abbreviations or chemical formulas.

    • Keep waste containers closed except when adding waste.[3][6]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[3][4]

    • Ensure the storage area is secure and away from drains or sources of ignition.

    • Segregate the this compound waste from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizers.[4]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

    • Provide the EHS office with all available information about the compound.

Never dispose of this compound down the drain or in the regular trash. [7][8]

Key Safety and Disposal Information (To be confirmed with SDS)

The following table outlines the critical information typically found in a Safety Data Sheet that is necessary for a complete and accurate disposal plan. For this compound, this data must be obtained from the manufacturer.

ParameterThis compound DataSignificance for Disposal
Physical State Data not availableDetermines the type of waste container and handling procedures.
Solubility Data not availableInforms potential for aqueous disposal (if non-hazardous) and spill cleanup procedures.
Flash Point Data not availableIndicates flammability and requirements for storage away from ignition sources.
pH Data not availableDetermines if the waste is corrosive and requires neutralization or specific container types.
Toxicity Data (LD50/LC50) Data not availableInforms the level of hazard and necessary PPE.
Ecotoxicity Data not availableDetermines the environmental risk and prevents disposal in sanitary sewers.
Decomposition Products Data not availableIdentifies potentially hazardous materials generated during degradation or in a fire.

Visualizing the Disposal Workflow

The following diagrams illustrate the general decision-making process for chemical waste disposal in a laboratory setting.

ChemicalWasteDisposalWorkflow start Start: Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds classify Classify Waste (Hazardous vs. Non-Hazardous) sds->classify non_haz Non-Hazardous Waste classify->non_haz Non-Hazardous haz Hazardous Waste classify->haz Hazardous trash Dispose in Regular Trash non_haz->trash Solid drain Dispose Down Drain (with copious water, if permissible) non_haz->drain Aqueous & Permitted collect Collect in Labeled, Compatible Container haz->collect end End: Proper Disposal trash->end drain->end segregate Segregate from Incompatible Wastes collect->segregate store Store in Satellite Accumulation Area segregate->store ehs Contact EHS for Waste Pickup store->ehs ehs->end PPE_Decision_Process start Handling this compound sds_check Is SDS Available? start->sds_check follow_sds Follow Specific PPE Requirements in SDS sds_check->follow_sds Yes unknown_protocol Treat as Compound of Unknown Toxicity sds_check->unknown_protocol No ppe_list Minimum PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat unknown_protocol->ppe_list fume_hood Work in a Chemical Fume Hood unknown_protocol->fume_hood

References

Personal protective equipment for handling Cbl-b-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cbl-b-IN-15 is not publicly available. The following guidance is based on established best practices for handling potent, small molecule kinase inhibitors in a laboratory setting. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of the E3 ubiquitin ligase Cbl-b.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potentially hazardous research chemicals.[4][5] The required level of PPE will depend on the specific procedure being performed.

Task Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves
Weighing of Powder - Double nitrile gloves- Disposable gown- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (in a designated weighing area or chemical fume hood)
Preparation of Stock Solutions - Double nitrile gloves- Disposable gown- Safety glasses with side shields or chemical splash goggles- Work should be performed in a certified chemical fume hood
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glasses
Waste Disposal - Double nitrile gloves- Disposable gown- Safety glasses with side shields or chemical splash goggles

Note: All disposable PPE should be discarded as hazardous waste after use. Reusable PPE must be decontaminated according to institutional guidelines.[6]

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure through inhalation, skin contact, or ingestion.[7]

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • For long-term storage, refer to the manufacturer's recommendations, which typically involve storage at -20°C or lower.[8]

2. Weighing the Compound:

  • Weighing of potent compounds in powder form should always be conducted in a designated area, such as a chemical fume hood or a balance enclosure, to prevent the generation and dispersal of dust.

  • Use dedicated spatulas and weighing papers.

  • Clean the balance and surrounding surfaces thoroughly after each use.

3. Preparing Stock Solutions:

  • All work involving the dissolution of this compound should be performed in a certified chemical fume hood.

  • Use a solvent recommended by the supplier (e.g., DMSO).

  • Add the solvent slowly to the powdered compound to avoid splashing.

  • Cap the vial tightly and vortex until the compound is fully dissolved.

4. Use in Experiments:

  • When adding the compound to cell cultures or other experimental systems, handle the stock solution with care to prevent spills and aerosols.

  • All manipulations should be carried out in a biological safety cabinet if working with cell lines.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including empty vials, pipette tips, gloves, gowns, and weighing papers contaminated with this compound, should be collected in a designated hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing Safe Handling and Biological Context

To further clarify the procedures and the biological relevance of this compound, the following diagrams are provided.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receiving Receiving and Inspection storage Secure Storage (-20°C) receiving->storage weighing Weighing in Fume Hood storage->weighing dissolving Dissolving in Fume Hood weighing->dissolving experiment Experimental Use (e.g., Cell Culture) dissolving->experiment Use in Assays solid_waste Solid Waste Collection experiment->solid_waste Contaminated Materials liquid_waste Liquid Waste Collection experiment->liquid_waste Contaminated Media disposal Hazardous Waste Disposal solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Cbl_b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Downstream Downstream Signaling Proteins TCR->Downstream CD28 CD28 CD28->Downstream Cbl_b Cbl-b (E3 Ligase) Cbl_b->Downstream Ubiquitination Inhibition T-Cell Inhibition Cbl_b->Inhibition Ub Ubiquitin Ub->Cbl_b Activation T-Cell Activation Downstream->Activation Cbl_b_IN_15 This compound Cbl_b_IN_15->Cbl_b Inhibits

Caption: Simplified Cbl-b signaling pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.